1-Acetyl-4-aminopiperidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(4-aminopiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBHVGPMMXWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407105 | |
| Record name | 1-acetylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-94-8 | |
| Record name | 1-acetylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminopiperidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Acetyl-4-aminopiperidine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-4-aminopiperidine is a key heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its piperidine scaffold is a prevalent structural motif in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its application as a crucial intermediate in the synthesis of targeted therapeutics, including CCR5 antagonists and N-type calcium channel blockers.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to light yellow powder or crystal.[1] It is characterized by a molecular formula of C₇H₁₄N₂O and a molecular weight of approximately 142.20 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1. The presence of both an acetyl group and a primary amine functional group makes it a valuable intermediate for a variety of chemical transformations.[3]
| Property | Value | Reference |
| CAS Number | 160357-94-8 | [2] |
| Molecular Formula | C₇H₁₄N₂O | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 46-53 °C | |
| Boiling Point | 273.6 ± 33.0 °C (Predicted) | [2] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.37 ± 0.20 (Predicted) | [2] |
| Solubility | Soluble in polar organic solvents. | [3] |
Synthesis of this compound
A common and well-documented method for the synthesis of this compound starts from 1-acetyl-4-piperidone. The synthesis is a two-step process involving an oximation reaction followed by a hydrogenation reaction.
Experimental Protocol: Synthesis from 1-Acetyl-4-piperidone
Step 1: Oximation of 1-Acetyl-4-piperidone
-
Dissolve 1-acetyl-4-piperidone (10 g, 70 mmol) in 200 mL of ethanol in a suitable reaction flask.
-
Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL) to the solution.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Treat the residue with cold water and cool the mixture to 0 °C to precipitate the product.
-
Filter the resulting slurry and dry the solid under vacuum to yield 1-acetylpiperidin-4-one oxime.
Step 2: Hydrogenation of 1-Acetylpiperidin-4-one Oxime
-
Dissolve the 1-acetylpiperidin-4-one oxime (2.0 g, 12 mmol) obtained from the previous step in 50 mL of ethanol.
-
Add Raney nickel (0.2 g), previously washed several times with water, to the solution.
-
Transfer the mixture to a Parr reactor.
-
Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.
-
Upon completion of the reaction, carefully filter the reaction mixture to remove the catalyst.
-
Evaporate the filtrate under reduced pressure to obtain this compound. The product can be analyzed by GC-MS.[2]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the acetyl methyl protons, the piperidine ring protons, and the amine protons. The protons on the piperidine ring will exhibit complex splitting patterns due to coupling with each other.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the four distinct carbons of the piperidine ring.
Experimental Protocol: NMR Sample Preparation
-
Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear. Filter the solution through a small plug of glass wool if any solid particles are present.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer, using the residual solvent peak as an internal reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, C=O stretching for the amide, and C-H stretching for the alkyl groups.
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder into a pellet-forming die.
-
Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to its molecular weight (142.20).
Experimental Protocol: Mass Spectrometry Sample Preparation
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.
Reactivity and Safety
This compound is a stable compound under normal storage conditions but should be handled with care. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is incompatible with strong oxidizing agents and strong acids.[5]
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with therapeutic applications. Its bifunctional nature allows for sequential or orthogonal chemical modifications at the primary amine and the piperidine nitrogen (after potential deacetylation).
CCR5 Antagonists for HIV Treatment
The 4-aminopiperidine moiety is a key structural component of several C-C chemokine receptor type 5 (CCR5) antagonists.[6] CCR5 is a co-receptor that HIV uses to enter host immune cells. By blocking this receptor, CCR5 antagonists can prevent viral entry and replication.[7] One notable example of a CCR5 antagonist that utilizes a substituted piperidine structure is Vicriviroc. The synthesis of such complex molecules often involves the use of piperidine-based building blocks.[7]
N-type Calcium Channel Blockers for Pain Management
Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type (Caᵥ2.2) calcium channel blockers.[8] These channels are crucial for the transmission of pain signals in the nervous system.[1] By blocking these channels, it is possible to reduce the release of neurotransmitters involved in nociception, thereby providing an analgesic effect. This makes N-type calcium channel blockers a promising target for the development of new treatments for chronic and neuropathic pain.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible and versatile intermediate. Its role in the development of innovative therapeutics, particularly in the fields of virology and neurology, underscores its significance for researchers and drug development professionals. A thorough understanding of its properties and reactivity is crucial for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.
References
- 1. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]
- 2. 160357-94-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Piperidine, 1-acetyl- [webbook.nist.gov]
- 4. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, structure, synthesis, and applications of 1-Acetyl-4-aminopiperidine.
Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring a piperidine ring.[1][2] An acetyl group is attached to the nitrogen atom of the piperidine ring, and an amino group is located at the 4-position.[2] This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of pharmaceuticals.[2] It is typically a colorless to light yellow oil or a white to off-white solid.[1][2]
The primary CAS number for the free base is 160357-94-8.[1][2][3][4] The hydrochloride salt of this compound is assigned the CAS number 214147-48-5.
Table 1: Identification and Chemical Structure
| Identifier | Value |
| IUPAC Name | 1-(4-aminopiperidin-1-yl)ethanone |
| CAS Number | 160357-94-8[1][3][4] |
| Molecular Formula | C₇H₁₄N₂O[1][3] |
| SMILES | CC(=O)N1CCC(N)CC1[2][3] |
| InChI Key | NLHBHVGPMMXWIM-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 142.20 g/mol | [1][3] |
| Boiling Point | 273.6 ± 33.0 °C (Predicted) | [1][5] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Physical Form | Colourless to light yellow oil or solid | [1][2][5] |
| pKa | 9.37 ± 0.20 (Predicted) | [1][5] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [1][5] |
Synthesis and Experimental Protocols
A common synthetic route to this compound starts from 1-acetylpiperidin-4-one.[1] The process involves a two-step reaction sequence: oximation followed by hydrogenation.[1]
Caption: Synthesis workflow for this compound.
Experimental Protocol:
Step 1: Oximization Reaction [1]
-
Dissolve 1-acetylpiperidin-4-one (10 g, 70 mmol) in 200 mL of ethanol in a suitable reaction vessel.
-
Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL) to the solution.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Treat the residue with cold water and cool to 0 °C to precipitate the oxime intermediate.
Step 2: Hydrogenation Reaction [1]
-
Dissolve the oxime intermediate (2.0 g, 12 mmol) in 50 mL of ethanol.
-
Add Raney nickel (0.2 g), previously washed several times with water.
-
Transfer the mixture to a Parr reactor.
-
Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
Evaporate the filtrate under reduced pressure to yield this compound. The product can be analyzed by GC-MS.[1]
Applications in Drug Development
The 4-aminopiperidine scaffold is a significant structural motif found in numerous bioactive compounds.[6] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.
-
Inhibitors of Hepatitis C Virus (HCV) Assembly: A 4-aminopiperidine scaffold was identified as a potent inhibitor of the HCV life cycle, specifically targeting the assembly and release of infectious virus particles.[7]
-
CCR5 Antagonists for HIV-1: The 4-substituted-4-aminopiperidine moiety is a key building block for synthesizing piperazino-piperidine based CCR5 antagonists, which act as HIV-1 entry inhibitors.[6]
-
N-type Calcium Channel Blockers: Derivatives have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[8]
-
Cognition Enhancers: 4-Aminopiperidine analogues have shown potent cognition-enhancing activity in preclinical models, suggesting potential for treating cognitive deficits in neurodegenerative diseases like Alzheimer's.[9]
Caption: Generalized drug discovery workflow for a 4-aminopiperidine scaffold.
Safety Information
This compound and its hydrochloride salt are classified with certain hazards. Appropriate safety precautions should be taken during handling and storage.
Table 3: Hazard and Safety Information
| Category | Information (for Hydrochloride Salt) | Source |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |
| Target Organs | Respiratory system |
Conclusion
This compound is a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis is well-documented, and its structural motif is present in compounds targeting a diverse array of diseases, from viral infections to neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers working with this valuable compound.
References
- 1. 1-Acetylpiperidin-4-amine | 160357-94-8 [chemicalbook.com]
- 2. CAS 160357-94-8: 1-Acetylpiperidin-4-amine | CymitQuimica [cymitquimica.com]
- 3. 160357-94-8|this compound|BLD Pharm [bldpharm.com]
- 4. 160357-94-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 1-Acetylpiperidin-4-amine | 160357-94-8 [amp.chemicalbook.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Acetyl-4-aminopiperidine, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development who may use this compound as an intermediate in the synthesis of piperidine-based drugs.[1] This document includes a summary of its molecular data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Molecular Data and Physical Properties
This compound is a piperidine derivative with an acetyl group at the 1-position and an amino group at the 4-position. Its key molecular and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][3] |
| CAS Number | 160357-94-8 | [1][3][4] |
| Appearance | Colorless to light yellow oil or solid | [1][2] |
| Boiling Point | 273.6 ± 33.0 °C at 760 mmHg (Predicted) | [1][2][4] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 9.37 ± 0.20 (Predicted) | [1][2] |
| Synonyms | 1-Acetylpiperidin-4-amine, 4-Amino-N-1-acetylpiperidine, 1-(4-Aminopiperidin-1-yl)ethanone | [1][2] |
Synthesis of this compound
The following section details a common two-step experimental protocol for the synthesis of this compound from 1-acetylpiperidin-4-one.[1]
Step 1: Oximation of 1-acetylpiperidin-4-one [1]
-
Dissolve 10 g (70 mmol) of 1-acetylpiperidin-4-one in 200 mL of ethanol in a suitable reaction vessel.
-
Add 10 g (143 mmol) of hydroxylamine hydrochloride and 10 mL of pyridine to the solution.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Treat the resulting residue with cold water and cool the mixture to 0 °C to induce precipitation.
-
Filter the resulting slurry and dry the collected solid under vacuum to yield 1-acetylpiperidin-4-one oxime.
Step 2: Hydrogenation of 1-acetylpiperidin-4-one oxime [1]
-
Dissolve 2.0 g (12 mmol) of the 1-acetylpiperidin-4-one oxime prepared in the previous step in 50 mL of ethanol.
-
Add 0.2 g of Raney nickel (previously washed several times with water) to the solution.
-
Transfer the mixture to a Parr reactor.
-
Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.
-
After the reaction is complete, carefully filter the reaction mixture to remove the catalyst.
-
Evaporate the filtrate under reduced pressure to afford this compound. The product can be analyzed by GC-MS.[1]
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis process described above, from the starting material to the final product.
References
An In-depth Technical Guide to the Synthesis of 1-Acetyl-4-aminopiperidine from 1-acetylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1-Acetyl-4-aminopiperidine, a valuable building block in medicinal chemistry, from its precursor 1-acetylpiperidin-4-one. The primary transformation discussed is reductive amination, a cornerstone of amine synthesis. This document details the underlying chemical principles, presents established experimental protocols, and summarizes key quantitative data to aid in laboratory applications and process development.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a piperidine ring with a primary amine at the 4-position and an acetyl group on the nitrogen, provides a versatile scaffold for the development of new therapeutic agents. The synthesis from 1-acetylpiperidin-4-one is a direct and efficient route to this important compound.
The core chemical transformation is the conversion of a ketone to a primary amine, a process known as reductive amination.[1] This reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.[1]
Reaction Principles and Mechanisms
The synthesis of this compound from 1-acetylpiperidin-4-one is primarily achieved through reductive amination. This process can be accomplished via several methods, each with its own set of advantages and considerations.
Reductive Amination with Hydride Reagents
This is a widely used one-pot method where the ketone, an ammonia source (such as ammonium acetate), and a reducing agent are combined.[2] The reaction first involves the formation of an imine intermediate between 1-acetylpiperidin-4-one and ammonia. This is an equilibrium process favored by the removal of water. The imine is then reduced in situ by a hydride reagent to yield the primary amine.[1]
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[3] Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting ketone.[4] Sodium triacetoxyborohydride is a milder and safer alternative to sodium cyanoborohydride.[5]
Catalytic Hydrogenation
An alternative approach involves the catalytic hydrogenation of the imine intermediate. In this method, 1-acetylpiperidin-4-one and an ammonia source are reacted in the presence of a metal catalyst (such as Raney Nickel or Palladium on carbon) under a hydrogen atmosphere.[6] The catalyst facilitates the reduction of the in-situ formed imine to the desired amine.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones.[1] It utilizes formamide or ammonium formate as both the ammonia source and the reducing agent, typically at high temperatures.[1] The reaction proceeds through a formamide intermediate which is then hydrolyzed to yield the primary amine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 1-acetylpiperidin-4-one via reductive amination.
| Parameter | Reductive Amination with NaBH₃CN/NH₄OAc | Catalytic Hydrogenation (Raney Ni/NH₃) | Leuckart-Wallach Reaction |
| Yield | Good to Excellent | Good to Excellent | Moderate to Good |
| Purity | High | High | Moderate to High |
| Reaction Temperature | Room Temperature | Room Temperature to 50°C | 120-185°C |
| Reaction Time | 12-24 hours | 4-12 hours | 6-24 hours |
| Pressure | Atmospheric | 1-5 atm (H₂) | Atmospheric |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: Reductive Amination using Sodium Cyanoborohydride and Ammonium Acetate
Materials:
-
1-acetylpiperidin-4-one
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 2M)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-acetylpiperidin-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture with concentrated HCl to a pH of ~2 to decompose excess borohydride.
-
Basify the mixture with a sodium hydroxide solution to a pH of >10.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Catalytic Hydrogenation
Materials:
-
1-acetylpiperidin-4-one
-
Ammonia in methanol (e.g., 7N)
-
Raney Nickel or 10% Palladium on Carbon
-
Methanol
-
Hydrogen gas supply
-
Filtration aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-acetylpiperidin-4-one (1.0 eq) in a solution of ammonia in methanol.
-
Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (1-5 atm) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by crystallization or column chromatography if necessary.
Visualizations
Signaling Pathway: Reductive Amination Mechanism
Caption: Mechanism of Reductive Amination.
Experimental Workflow: Reductive Amination Protocol
Caption: Workflow for Reductive Amination.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Oximation and Hydrogenation of 1-acetylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-amino-1-acetylpiperidine, a valuable building block in medicinal chemistry, through a two-step process involving the oximation of 1-acetylpiperidin-4-one and the subsequent hydrogenation of the resulting oxime. This document details the experimental protocols, presents key quantitative data, and visualizes the chemical transformations and workflows.
Introduction
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Functionalization of the piperidine ring allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The conversion of a keto-piperidine to an amino-piperidine, as described herein, provides a versatile intermediate for the introduction of further diversity and the synthesis of novel bioactive molecules.
This guide outlines a reliable synthetic route starting from the commercially available 1-acetylpiperidin-4-one. The first step involves the formation of an oxime, a reaction between a ketone and hydroxylamine. The subsequent step focuses on the reduction of the oxime to the corresponding primary amine via catalytic hydrogenation.
Reaction Pathway
The overall synthetic scheme involves two primary transformations: the oximation of the ketone and the reduction of the oxime.
Caption: Overall reaction scheme for the synthesis of 4-amino-1-acetylpiperidine.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and characterization of the intermediate and final products.
Oximation of 1-acetylpiperidin-4-one
This procedure details the formation of 1-acetylpiperidin-4-one oxime from the corresponding ketone.
Experimental Workflow:
An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Acetyl-4-aminopiperidine, a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug discovery. This document outlines its structural characteristics, physicochemical properties, and key experimental protocols, presenting quantitative data in structured tables and detailing relevant methodologies.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 160357-94-8, is a derivative of piperidine featuring an acetyl group attached to the nitrogen atom of the piperidine ring and an amino group at the 4-position.[1] This substitution pattern imparts specific chemical and physical characteristics that are valuable for its application in organic synthesis.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 160357-94-8 | [1][3][4][5] |
| Molecular Formula | C₇H₁₄N₂O | [3][5] |
| Molecular Weight | 142.20 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow oil or white to light yellow powder/crystal | [1][3][6] |
| Melting Point | 46-53 °C | [4] |
| Boiling Point (Predicted) | 273.6 ± 33.0 °C at 760 mmHg | [3][7][8] |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [3][8] |
| pKa (Predicted) | 9.37 ± 0.20 | [3][8] |
| Solubility | Soluble in polar organic solvents | [1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 1-acetylpiperidin-4-one.[3]
Step 1: Oximation
-
Dissolve 1-acetylpiperidin-4-one (10 g, 70 mmol) in 200 mL of ethanol.
-
Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL).
-
Heat the reaction mixture to 70 °C and maintain for 1.5 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Treat the residue with cold water and cool to 0 °C to yield the oxime intermediate.[3]
Step 2: Hydrogenation
-
Dissolve the oxime (2.0 g, 12 mmol) from the previous step in 50 mL of ethanol.
-
Add Raney nickel (0.2 g), previously washed several times with water.
-
Transfer the mixture to a Parr reactor.
-
Hydrogenate at a hydrogen pressure of 50 psi for 16 hours.
-
Upon completion, carefully filter the reaction mixture.
-
Evaporate the filtrate under reduced pressure to obtain this compound.[3] The product can be analyzed by GC-MS, with an expected m/z of 142.[3]
General Analytical Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amide and amine groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound.
Potential Biological Activity and logical Workflow
The 4-aminopiperidine scaffold is a common feature in a variety of biologically active molecules. Derivatives have been investigated for their potential as antifungal agents, inhibitors of Hepatitis C virus (HCV) assembly, and as N-type calcium channel blockers.[9][10][11] However, specific signaling pathways for this compound have not been detailed in the available literature.
The following diagram illustrates a general workflow for the discovery and development of a drug candidate based on a 4-aminopiperidine scaffold.
Caption: A generalized workflow for a drug discovery campaign.
Experimental Workflow for Biological Screening
The following diagram outlines a typical experimental workflow for the initial biological screening of a compound like this compound.
Caption: A typical workflow for in vitro biological screening.
References
- 1. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 160357-94-8|this compound|BLD Pharm [bldpharm.com]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 160357-94-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Acetyl-4-piperidone [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 1-Acetyl-4-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Acetyl-4-aminopiperidine (CAS No. 160357-94-8). The following sections detail hazard classifications, precautionary measures, personal protective equipment, first aid protocols, and proper storage and disposal procedures, compiled from publicly available safety data sheets and chemical information sources.
Hazard Identification and Classification
This compound is classified as hazardous. The primary hazards are related to ingestion, skin contact, and eye contact. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
Table 1: GHS Hazard Statements
| Code | Hazard Statement | Classification |
|---|---|---|
| H302 | Harmful if swallowed.[1] | Acute toxicity, Oral (Category 4) |
| H315 | Causes skin irritation.[1] | Skin corrosion/irritation (Category 2) |
| H318 | Causes serious eye damage.[1] | Serious eye damage/eye irritation (Category 1) |
| H335 | May cause respiratory irritation.[1] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Note: Data is based on available information for this compound.
Precautionary Measures and Safe Handling
Strict adherence to safety protocols is mandatory when handling this compound. Engineering controls, such as using the chemical within a fume hood, are essential to minimize exposure.[2]
Table 2: Summary of Precautionary Statements
| Type | Statement Code | Precautionary Statement |
|---|---|---|
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |
| P264 | Wash skin thoroughly after handling.[3][5] | |
| P270 | Do not eat, drink or smoke when using this product.[3][5] | |
| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[4] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[6] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[2][4] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the primary method for preventing exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification |
|---|---|---|
| Eyes/Face | Safety glasses with side-shields or chemical goggles.[7] | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2] |
| Skin/Hands | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl).[8] | Handle with gloves.[7] |
| Body | Protective clothing such as a lab coat. For larger quantities or risk of splash, use an impervious gown or chemical-resistant suit.[7][9] | Choose body protection according to the amount and concentration of the substance.[7] |
| Respiratory | Not required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][7] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[2] |
The following workflow outlines the general safety procedures for handling chemical compounds like this compound.
References
- 1. 160357-94-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.be [fishersci.be]
- 7. peptide.com [peptide.com]
- 8. media.hiscoinc.com [media.hiscoinc.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
The Pivotal Role of 1-Acetyl-4-aminopiperidine in Modern Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-4-aminopiperidine has emerged as a cornerstone building block in the field of heterocyclic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a reactive secondary amine within a piperidine ring and a protected primary amine, offer a versatile scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, presenting key experimental protocols, quantitative data, and logical workflows to aid researchers in leveraging this critical intermediate for the development of novel therapeutics.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of scaffolds utilized in their synthesis, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is of paramount importance due to its prevalence in numerous biologically active natural products and synthetic drugs. This compound, a readily accessible derivative, serves as a crucial synthon, providing a strategic entry point for the introduction of molecular diversity. The acetyl group at the 1-position modulates the reactivity of the ring nitrogen, while the 4-amino group offers a convenient handle for further functionalization. This guide will explore the multifaceted role of this compound in the construction of potent and selective therapeutic agents.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂O | [Commercial Supplier Data] |
| Molecular Weight | 142.20 g/mol | [Commercial Supplier Data] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 46-53 °C | [2] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in polar organic solvents | [1] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.65 (d, J=8.0 Hz, 1H), 3.85 (d, J=13.2 Hz, 1H), 3.15-3.05 (m, 1H), 2.75 (t, J=12.4 Hz, 1H), 2.55 (t, J=12.4 Hz, 1H), 2.09 (s, 3H), 1.85-1.75 (m, 2H), 1.25-1.15 (m, 2H) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 169.0, 49.8, 45.8, 41.2, 34.0, 21.4 | [3] |
| Mass Spectrum (EI) | m/z (%): 142 (M+, 15), 125 (10), 99 (100), 84 (30), 70 (55), 56 (40), 43 (85) | [4] |
| IR (KBr) ν (cm⁻¹) | 3350 (N-H stretch), 2940 (C-H stretch), 1630 (C=O stretch, amide), 1430, 1260 | [5] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry. A common approach involves the acetylation of 4-aminopiperidine derivatives.
Experimental Protocol: Acetylation of 4-Amino-1-benzylpiperidine followed by Debenzylation
This two-step protocol is a representative method for the laboratory-scale synthesis.
Step 1: Synthesis of 1-Acetyl-4-(benzylamino)piperidine
-
To a solution of 4-amino-1-benzylpiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Debenzylation to yield this compound
-
Dissolve the purified 1-acetyl-4-(benzylamino)piperidine from the previous step in methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Stir vigorously until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Applications in Heterocyclic Synthesis and Drug Discovery
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds with significant biological activities.
Synthesis of Piperazine-based CCR5 Antagonists for HIV-1 Therapy
Derivatives of 4-aminopiperidine are key components in the synthesis of CCR5 antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection.[6][7] A general synthetic approach involves the coupling of the 4-amino group with a suitable piperazine moiety.
Representative Experimental Protocol:
-
To a solution of a protected 4-substituted-4-aminopiperidine derivative (e.g., N'-Boc-4-methyl-4-aminopiperidine) in a suitable solvent like dichloromethane, add a substituted piperazine derivative.[7]
-
The coupling can be achieved through various methods, such as reductive amination with a piperazine-carbaldehyde or amide bond formation with a piperazine-carboxylic acid.
-
For reductive amination, a reducing agent like sodium triacetoxyborohydride is typically used.
-
For amide coupling, standard coupling reagents such as HATU or EDC/HOBt are employed.
-
Following the coupling reaction, deprotection of the protecting groups (e.g., Boc group) yields the final piperazino-piperidine based CCR5 antagonist.[7]
Development of N-type Calcium Channel Blockers for Pain Management
4-Aminopiperidine derivatives have been utilized to synthesize potent and selective N-type calcium channel blockers, which are promising therapeutic agents for the treatment of chronic and neuropathic pain.[8]
Representative Experimental Protocol:
-
A 4-aminopiperidine scaffold is functionalized at both the 1- and 4-nitrogen atoms.
-
The 1-position can be acylated or alkylated with various moieties.
-
The 4-amino group is typically acylated or reacted with an appropriate electrophile to introduce structural motifs found in known calcium channel blockers.
-
For instance, reaction with an appropriate acid chloride or activated carboxylic acid will form an amide linkage at the 4-position.
-
The final compounds are then purified and evaluated for their biological activity.
Synthesis of Cognition Enhancers
The 4-aminopiperidine scaffold has been explored for the development of nootropic agents to treat cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[9]
Representative Experimental Protocol:
-
Starting with a 1-protected 4-aminopiperidine, the 4-amino group is reacted with a suitable aromatic or heteroaromatic acyl chloride or carboxylic acid to form an amide.
-
Subsequent deprotection of the 1-position allows for further modification, such as the introduction of various alkyl or aryl groups via reductive amination or nucleophilic substitution.
-
The synthesized library of compounds is then screened for cognition-enhancing activity in relevant biological assays.
Farnesoid X Receptor (FXR) Partial Agonists for Metabolic Diseases
More recently, derivatives of 1-(4-aminophenylacetyl)piperidine, which can be conceptually derived from this compound, have been identified as potent and selective FXR partial agonists.[10] These compounds have potential applications in the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
Synthetic Strategy Outline:
The synthesis of these molecules typically involves the coupling of a piperidine derivative with a substituted phenylacetic acid moiety. The core this compound can be modified to introduce the necessary phenylacetyl group.
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its straightforward synthesis and the differential reactivity of its two nitrogen atoms provide a robust platform for the creation of complex molecular architectures. As demonstrated in this guide, its application has led to the development of promising drug candidates for a range of therapeutic areas, including infectious diseases, chronic pain, neurodegenerative disorders, and metabolic diseases. The experimental protocols and synthetic strategies outlined herein offer a practical resource for researchers aiming to exploit the full potential of this important heterocyclic intermediate in their drug discovery and development endeavors. The continued exploration of the reactivity of this compound is expected to yield novel heterocyclic systems with unique biological activities, further solidifying its role as a privileged scaffold in medicinal chemistry.
References
- 1. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 160357-94-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 160357-94-8|this compound|BLD Pharm [bldpharm.com]
- 4. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-ACETYLPIPERIDINE(618-42-8) IR Spectrum [chemicalbook.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of 4-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine scaffold is a ubiquitous and invaluable structural motif in modern medicinal chemistry, forming the core of a diverse array of therapeutic agents. Its journey from a chemical curiosity to a cornerstone of drug discovery is a testament to the evolution of synthetic chemistry and our understanding of pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 4-aminopiperidine derivatives, offering valuable insights for researchers engaged in the development of novel therapeutics.
From Pepper to Piperidine: The Genesis of a Scaffold
The story of 4-aminopiperidine begins with its parent heterocycle, piperidine. First isolated in 1850 by the Scottish chemist Thomas Anderson, and independently by the French chemist Auguste Cahours in 1852, piperidine was initially obtained through the chemical degradation of piperine, the compound responsible for the pungency of black pepper.[1] This discovery laid the foundation for the exploration of a new class of nitrogen-containing cyclic compounds.
Early synthetic efforts in the late 19th and early 20th centuries focused on understanding the fundamental reactivity of the piperidine ring. While the exact date and discoverer of the first synthesis of the 4-aminopiperidine core remain elusive in readily available literature, its conceptualization likely arose from the systematic exploration of functionalizing the piperidine ring. Classical organic reactions such as the Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom, and the von Braun degradation, involving the reaction of a tertiary amine with cyanogen bromide, provided theoretical pathways to such derivatives.[2][3][4]
The Dawn of a Privileged Scaffold: Early Synthetic Methodologies
The mid-20th century saw a surge in the development of more controlled and efficient synthetic methods, paving the way for the practical synthesis of 4-aminopiperidine and its derivatives. A pivotal advancement was the application of reductive amination , a powerful technique that converts a carbonyl group (in this case, a 4-piperidone) into an amine.[5][6]
This versatile reaction, often carried out in one pot, involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. The initial reaction forms an intermediate imine, which is then reduced to the corresponding amine.[5] This method remains a cornerstone for the synthesis of N-substituted 4-aminopiperidine derivatives.
Key Early Synthetic Strategies:
-
Reductive Amination of 4-Piperidone: The reaction of N-protected or N-substituted 4-piperidones with ammonia or primary amines, followed by reduction, became a common and efficient route to a wide range of 4-aminopiperidine derivatives.
-
Curtius Rearrangement: This reaction, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, provided another pathway to the 4-amino group from a carboxylic acid precursor at the 4-position of the piperidine ring.[7]
-
Multi-component Reactions: Later in the 20th century, the development of multi-component reactions, such as the Ugi reaction, offered highly convergent and efficient strategies for the synthesis of complex 4-aminopiperidine derivatives. The Ugi four-component reaction, for example, allows for the rapid assembly of 4-aminopiperidine-4-carboxylic acid derivatives, which are valuable building blocks for various pharmaceuticals.[8]
The Rise of 4-Aminopiperidine in Medicinal Chemistry: A Timeline of Therapeutic Applications
The true significance of the 4-aminopiperidine scaffold emerged as medicinal chemists recognized its potential to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its rigid, chair-like conformation provides a defined three-dimensional structure for interacting with biological targets, while the basic nitrogen atom can be crucial for receptor binding and solubility.
A Versatile Building Block for Diverse Therapeutic Areas:
-
Antihistamines and Antipsychotics: Early applications of the 4-aminopiperidine motif can be found in the development of central nervous system (CNS) active agents. The scaffold served as a key component in the structure of various antihistamines and antipsychotic drugs.
-
Opioid Analgesics: The 4-aminopiperidine core is central to the structure of potent synthetic opioids, most notably the fentanyl class of analgesics. Carfentanil, an extremely potent opioid analgesic used in veterinary medicine, was first synthesized in 1974 and features this critical scaffold.[9]
-
Antiviral Agents: In more recent decades, high-throughput screening efforts have identified 4-aminopiperidine derivatives as potent inhibitors of various viruses. For instance, a 4-aminopiperidine scaffold was identified as an inhibitor of the assembly and release of infectious Hepatitis C virus (HCV).[10]
-
Cognition Enhancers: Researchers have explored 4-aminopiperidine analogues as potent cognition-enhancing drugs, with some compounds showing high activity in preclinical models of cognitive deficit.[11]
-
Ion Channel Modulators: The versatility of the scaffold has been demonstrated in its use to develop N-type calcium channel blockers, which have shown promise in the treatment of pain, including neuropathic pain.[12]
-
CCR5 Antagonists for HIV: 4-Substituted-4-aminopiperidine derivatives have been developed as key building blocks for the synthesis of CCR5 antagonists, a class of drugs that inhibit the entry of HIV into host cells.[7]
Experimental Protocols: Foundational Synthetic Techniques
To provide a practical understanding of the synthesis of these important compounds, detailed methodologies for key historical and modern synthetic transformations are outlined below.
Protocol 1: Reductive Amination for the Synthesis of N-Substituted 4-Aminopiperidines
This protocol describes a general procedure for the synthesis of an N-substituted 4-aminopiperidine from an N-protected 4-piperidone and a primary amine.
-
Reaction Workflow:
Caption: General workflow for reductive amination.
-
Methodology:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane is added the primary amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture.[6]
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-N'-Boc-4-aminopiperidine.
-
Protocol 2: Synthesis of 1-Boc-4-aminopiperidine via Hofmann Rearrangement
This protocol outlines a method for synthesizing the key intermediate 1-Boc-4-aminopiperidine from 1-Boc-4-piperidinecarboxamide.[13]
-
Reaction Workflow:
Caption: General workflow for Hofmann rearrangement.
-
Methodology:
-
To a cooled (0-5 °C) solution of sodium hydroxide in water, bromine (1.0 eq) is added dropwise with vigorous stirring.
-
1-Boc-4-piperidinecarboxamide (1.0 eq) is then added to the freshly prepared sodium hypobromite solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The pH of the solution is carefully adjusted to be acidic with an appropriate acid (e.g., hydrochloric acid).
-
The aqueous solution is then extracted with an organic solvent such as chloroform or dichloromethane.
-
The combined organic extracts are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization from an appropriate solvent system to yield pure 1-Boc-4-aminopiperidine.[13]
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative 4-aminopiperidine derivatives from various therapeutic areas.
Table 1: Antiviral Activity of 4-Aminopiperidine Derivatives against HCV [10]
| Compound | EC₅₀ (µM) | CC₅₀ (µM) |
| 1 | 2.57 | >20 |
| 2 | 2.09 | >20 |
EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration.
Table 2: Cognition-Enhancing Activity of a 4-Aminopiperidine Derivative [11]
| Compound | Active Dose (mg/kg, i.p.) in Mouse Passive Avoidance Test |
| 9 | 0.01 |
i.p.: Intraperitoneal administration.
Conclusion and Future Perspectives
The journey of 4-aminopiperidine derivatives from their conceptual origins to their current status as a privileged scaffold in drug discovery is a compelling narrative of scientific progress. The development of robust synthetic methodologies has been instrumental in unlocking the therapeutic potential of this versatile chemical entity. As our understanding of disease biology deepens and new biological targets are identified, the 4-aminopiperidine core is poised to remain a central building block in the design and synthesis of the next generation of innovative medicines. The continued exploration of novel synthetic routes and the application of this scaffold in emerging therapeutic areas will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carfentanil - Wikipedia [en.wikipedia.org]
- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Spectroscopic Profile of 1-Acetyl-4-aminopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-4-aminopiperidine is a bifunctional molecule incorporating a piperidine scaffold, a key structural motif in many pharmaceuticals. Its spectroscopic characterization is fundamental for quality control, structural confirmation, and understanding its chemical behavior in various applications, including drug discovery and development. This document provides a predictive overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparison with structurally similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 (axial) | 3.8 - 4.2 | d | ~13 |
| H-2, H-6 (equatorial) | 2.8 - 3.2 | d | ~13 |
| H-3, H-5 (axial) | 1.2 - 1.6 | qd | ~12, ~4 |
| H-3, H-5 (equatorial) | 1.8 - 2.2 | dt | ~12, ~3 |
| H-4 | 2.9 - 3.3 | tt | ~10, ~4 |
| -NH₂ | 1.5 - 2.5 | br s | - |
| -C(O)CH₃ | 2.1 | s | - |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | 45 - 50 |
| C-3, C-5 | 30 - 35 |
| C-4 | 48 - 53 |
| -C(O)CH₃ (carbonyl) | 169 - 172 |
| -C(O)CH₃ (methyl) | 21 - 24 |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (amide) | 1630 - 1660 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]+• | 142.11 | Molecular Ion |
| [M-CH₃CO]+ | 99.09 | Loss of acetyl group |
| [M-NH₂]+ | 126.10 | Loss of amino group |
| C₅H₁₀N⁺ | 84.08 | Piperidine fragment |
| CH₃CO⁺ | 43.02 | Acetyl cation |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument's beam path.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.
-
Ionization:
-
Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This method is useful for determining the fragmentation pattern.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it through a high-voltage needle to create charged droplets, leading to gas-phase ions. This is a softer ionization technique often used with LC-MS that typically keeps the molecular ion intact.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Methodological & Application
1-Acetyl-4-aminopiperidine: A Versatile Scaffold for Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Acetyl-4-aminopiperidine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of therapeutic agents. The piperidine ring is a privileged structure in drug discovery, frequently incorporated to enhance physicochemical properties, improve pharmacokinetic profiles, and provide a three-dimensional framework for precise interactions with biological targets. The presence of a primary amine at the 4-position and an acetyl group at the 1-position allows for selective functionalization, enabling the exploration of vast chemical space and the optimization of lead compounds.
This document provides an overview of the applications of the this compound scaffold in various therapeutic areas, supported by experimental protocols and quantitative data.
Therapeutic Applications
Derivatives of the 4-aminopiperidine core have demonstrated significant potential in the development of novel therapeutics for a wide array of diseases. The N-acetyl group can be a crucial part of the pharmacophore, contributing to the binding affinity and selectivity of the final compound.
Antifungal Agents
Target: Ergosterol Biosynthesis Pathway
4-Aminopiperidine derivatives have been investigated as a novel class of antifungal agents. These compounds often target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane that is absent in mammals, making it an attractive target for selective toxicity.[1] Specifically, some derivatives have been shown to inhibit enzymes such as sterol C14-reductase and sterol C8-isomerase.
Quantitative Data: Antifungal Activity of 4-Aminopiperidine Derivatives
| Compound Reference | Fungal Species | MIC (µg/mL) | Target |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Not specified | Ergosterol Biosynthesis |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Not specified | Ergosterol Biosynthesis |
Note: The table presents data for related 4-aminopiperidine derivatives to illustrate the potential of the scaffold. MIC values are a measure of the minimum inhibitory concentration.
Analgesics for Neuropathic Pain
Target: N-type Calcium Channels
The 4-aminopiperidine scaffold is a key component in the design of N-type (Cav2.2) calcium channel blockers.[2] These channels are predominantly located on presynaptic terminals of nociceptive neurons in the spinal cord and are crucial for the transmission of pain signals.[2] By blocking these channels, the influx of calcium is reduced, leading to decreased release of neurotransmitters like glutamate and substance P, and consequently, analgesia. This mechanism is particularly relevant for the treatment of chronic and neuropathic pain.
Quantitative Data: N-type Calcium Channel Blocking Activity
| Compound Reference | In Vitro Assay | IC50 (µM) | In Vivo Model | Effective Dose |
| Compound 3 | PC12 cells | Not specified | Mouse hot-plate | Not specified |
| Compound 18 | PC12 cells | Not specified | Rat neuropathic pain | Not specified |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. The data is for illustrative 4-aminopiperidine derivatives.[2]
Antiviral Agents (HCV and HIV)
Target: Hepatitis C Virus (HCV) Assembly and HIV-1 Entry (CCR5 Co-receptor)
The 4-aminopiperidine scaffold has been employed in the development of inhibitors of both HCV and HIV. In the context of HCV, these derivatives can interfere with the assembly and release of infectious viral particles, a stage in the viral life cycle that is less targeted by current direct-acting antivirals.[3] For HIV, 4-aminopiperidine derivatives have been synthesized as antagonists of the CCR5 co-receptor, which is essential for the entry of macrophage-tropic HIV-1 strains into host cells.[4]
Quantitative Data: Anti-HCV and Anti-HIV Activity
| Compound Type | Virus | Assay | EC50 (µM) | Target |
| 4-Aminopiperidine derivative 1 | HCV | HCVcc | 2.57 | Assembly |
| 4-Aminopiperidine derivative 2 | HCV | HCVcc | 2.09 | Assembly |
| Sch-350634 (related structure) | HIV-1 | Not specified | Not specified | CCR5 Antagonist |
Note: EC50 values represent the concentration of the compound required to achieve 50% of the maximum effect in a cell-based assay.[3][4]
Experimental Protocols
The following are generalized protocols for the synthesis and modification of this compound derivatives, based on established methodologies.
Protocol 1: N-Acetylation of a 4-Aminopiperidine Derivative
This protocol describes the acylation of a secondary amine on the 4-aminopiperidine scaffold, a key step in synthesizing compounds where the acetyl group is part of the final structure.
Materials:
-
A 4-aminopiperidine derivative (e.g., 1-benzyl-N-dodecylpiperidin-4-amine) (1.0 mmol)
-
Acetyl chloride (1.2 mmol)
-
Toluene (20 mL)
-
Triethylamine (3.0 mL)
-
2 M aqueous sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 4-aminopiperidine derivative in toluene.
-
Add acetyl chloride to the solution.
-
Add triethylamine and stir the mixture at room temperature for 6 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 2 M aqueous sodium hydroxide solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination to Synthesize 4-Amino Piperidine Derivatives
This protocol outlines a common method to introduce diversity at the 4-amino position, starting from a protected piperidone.
Materials:
-
N-substituted 4-piperidone (1.0 mmol)
-
Primary amine (e.g., dodecylamine) (1.5 mmol)
-
Sodium triacetoxyborohydride (2.0 mmol)
-
Dry Tetrahydrofuran (THF) (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-substituted 4-piperidone and the primary amine in dry THF.
-
Add sodium triacetoxyborohydride to the solution.
-
Stir the suspension at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the residue by flash column chromatography.
Visualizations
Ergosterol Biosynthesis Pathway and Site of Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by 4-aminopiperidine derivatives.
N-type Calcium Channel Blockade in Pain Signaling
Caption: Mechanism of action of N-type calcium channel blockers in nociception.
Inhibition of HCV Assembly
Caption: Inhibition of the Hepatitis C Virus assembly process.
Conclusion
The this compound scaffold and its derivatives represent a highly promising class of molecules in drug discovery. Their synthetic tractability and the ability to modulate their properties through substitution at both the 1- and 4-positions make them attractive starting points for the development of novel drugs against a range of diseases. The examples provided herein demonstrate the broad applicability of this scaffold and offer a foundation for further exploration and optimization in medicinal chemistry programs.
References
Synthesis and Evaluation of N-Type Calcium Channel Blockers Derived from 4-Aminopiperidine for Pain Management
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are crucial mediators of calcium influx into neurons, playing a pivotal role in neurotransmitter release and synaptic transmission. Among the various subtypes, N-type calcium channels (CaV2.2) are predominantly located at presynaptic nerve terminals and are integral to the transmission of pain signals. Blockade of these channels represents a promising therapeutic strategy for the management of chronic and neuropathic pain. This document provides detailed application notes and protocols for the synthesis and evaluation of N-type calcium channel blockers based on a 4-aminopiperidine scaffold. These derivatives have shown potential as potent and selective inhibitors of N-type calcium channels, offering a promising avenue for the development of novel analgesic agents.
N-Type Calcium Channel Signaling in Nociception
N-type calcium channels are key players in the ascending pathway of pain signaling. Upon the arrival of an action potential at the presynaptic terminal of a nociceptive neuron, the resulting membrane depolarization triggers the opening of N-type calcium channels. The subsequent influx of calcium ions initiates a cascade of events leading to the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters, such as glutamate and substance P, into the synaptic cleft. These neurotransmitters then bind to their respective receptors on the postsynaptic neuron, propagating the pain signal to the central nervous system. Blockers of N-type calcium channels, such as the 4-aminopiperidine derivatives discussed herein, physically obstruct the channel pore, thereby inhibiting calcium influx and attenuating neurotransmitter release, which ultimately dampens the transmission of pain signals.[1][2]
References
The Versatility of 1-Acetyl-4-aminopiperidine in Medicinal Chemistry: A Building Block for Therapeutic Innovation
For Immediate Release
1-Acetyl-4-aminopiperidine has emerged as a crucial scaffold in medicinal chemistry, providing a versatile platform for the development of a diverse range of therapeutic agents. Its inherent structural features allow for the synthesis of potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs), viral proteins, and protein kinases. This has led to its incorporation into drug candidates for a multitude of diseases, including HIV, Hepatitis C, cancer, and neurological disorders. This report details the application of this compound in the development of these novel therapeutics, providing insights into synthetic protocols, biological activities, and the underlying signaling pathways.
Application in HIV-1 Entry Inhibition: CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of R5-tropic HIV-1 into host cells. Small molecules that block the interaction between the viral envelope glycoprotein gp120 and CCR5 are a validated therapeutic strategy for HIV/AIDS. The 4-aminopiperidine scaffold is a central component of several potent CCR5 antagonists, including the clinical candidate Vicriviroc. The 1-acetyl group can serve as a key interaction moiety or be a precursor for further chemical modifications to optimize potency and pharmacokinetic properties.
Quantitative Data: CCR5 Antagonist Activity
| Compound ID | Target | Assay | IC50 / EC50 (nM) | Cell Line |
| Vicriviroc (SCH 417690) | CCR5 | HIV-1 Replication | EC90 > 1000 | PM-1 |
| Analog 1 | CCR5 | [125I]-MIP-1β Binding | IC50 = 1.2 | CCR5-transfected HEK293 |
| Analog 2 | CCR5 | HIV-1 Envelope-mediated Fusion | IC50 = 3.5 | U87-CD4-CCR5 |
Experimental Protocol: CCR5 Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.
Materials:
-
HEK293 cells stably expressing human CCR5
-
[125I]-MIP-1β (Radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a suspension of CCR5-expressing cells in binding buffer.
-
In a 96-well plate, add test compound at various concentrations.
-
Add a fixed concentration of [125I]-MIP-1β to each well.
-
Add the cell suspension to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each test compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: CCR5-Mediated HIV-1 Entry
Caption: CCR5-mediated HIV-1 entry and its inhibition.
Application in Hepatitis C Treatment: NS5A Inhibitors
Hepatitis C virus (HCV) non-structural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1] The 4-aminopiperidine scaffold has been identified as a key component in a class of potent HCV NS5A inhibitors. These compounds act by targeting the assembly and release of infectious HCV particles.[2]
Quantitative Data: Anti-HCV Activity
| Compound ID | Target | Assay | EC50 (µM) | Cell Line |
| 1 | HCV Assembly | HCVcc Luciferase Reporter | 2.57 | Huh-7 |
| 2 | HCV Assembly | HCVcc Luciferase Reporter | 2.09 | Huh-7 |
Experimental Protocol: HCV Replicon Assay
This protocol describes a cell-based assay to evaluate the antiviral activity of compounds against HCV replication.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of HCV replication at each compound concentration and determine the EC50 value.
Signaling Pathway: HCV Replication and Inhibition by NS5A Inhibitors
Caption: HCV replication cycle and the role of NS5A inhibitors.
Application in Cancer and Inflammatory Diseases: Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The this compound scaffold serves as a valuable building block for the design of potent and selective kinase inhibitors. By modifying the substituents on the amino group, medicinal chemists can target the ATP-binding site of specific kinases, thereby modulating their activity.
Quantitative Data: Kinase Inhibitory Activity
| Compound ID | Target Kinase | Assay | IC50 (nM) |
| AZD5363 | Akt1/2/3 | Biochemical | 3 / 8 / 8 |
| Compound 14 | RIPK2 | Biochemical | 5.1 |
| BI-2536 | PLK1 | Biochemical | 0.83 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.[3]
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Test compounds.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
Luminometer.
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.
Signaling Pathway: PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and its inhibition.
Conclusion
This compound is a privileged scaffold in modern medicinal chemistry, enabling the development of a wide array of potent and selective therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, facilitating the optimization of drug-like properties. The examples provided herein highlight the significant contributions of this building block to the fields of virology, oncology, and neurology. Continued exploration of novel derivatives based on the this compound core promises to yield the next generation of innovative medicines.
References
Application Notes: Synthesis and Evaluation of Piperidine-Based CCR5 Antagonists for HIV-1 Therapy
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a central role in the immune system by mediating the migration of leukocytes to sites of inflammation. Crucially, CCR5 is also the primary co-receptor used by macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) to enter host cells, such as CD4+ T-lymphocytes.[1][2] The process of viral entry is initiated when the viral envelope glycoprotein gp120 binds to the CD4 receptor on the host cell surface. This binding triggers a conformational change in gp120, exposing a binding site for CCR5. The subsequent interaction between gp120 and CCR5 facilitates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[3][4]
Small-molecule antagonists that block the gp120-CCR5 interaction are a clinically validated class of antiretroviral drugs. These antagonists, such as Maraviroc and Vicriviroc, are non-competitive allosteric inhibitors. They bind to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor, stabilizing a receptor conformation that is not recognized by gp120, thereby effectively preventing viral entry.[3][5]
The 4-aminopiperidine scaffold is a key structural motif found in numerous potent CCR5 antagonists.[6] Specifically, derivatives of 1-acetyl-4-aminopiperidine and other N-protected 4-aminopiperidines serve as versatile building blocks for the synthesis of complex piperazino-piperidine and piperidine-4-carboxamide analogs that exhibit high-affinity binding to CCR5 and potent anti-HIV-1 activity.[7][8] These application notes provide an overview of the synthesis, mechanism of action, and biological evaluation of this important class of compounds.
Mechanism of Action and Signaling Pathways
HIV-1 Entry and CCR5 Antagonist Inhibition
The mechanism by which CCR5 antagonists block HIV-1 entry is distinct from the receptor's natural signaling function. The antagonist occupies a binding pocket on CCR5, preventing the viral gp120 protein from engaging with the receptor's extracellular loops. This blockade is a critical step that halts the fusion process.
Natural CCR5 Signaling Pathway
While CCR5 signaling is not required for HIV-1 entry, understanding its natural function is crucial for assessing potential pharmacological side effects of antagonists.[9] As a GPCR, CCR5 is activated by its endogenous chemokine ligands, such as CCL5 (RANTES). This binding event triggers a cascade of intracellular signals, beginning with the activation of heterotrimeric G-proteins (specifically Gαi). This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10] These pathways ultimately regulate cellular processes like chemotaxis and inflammation.[11]
Experimental Protocols
Protocol 1: Synthesis of a Piperazino-Piperidine CCR5 Antagonist
This protocol describes a representative convergent synthesis of a piperazino-piperidine based CCR5 antagonist, inspired by the synthesis of Vicriviroc (Sch-D) and related compounds.[7][12] The key steps involve the preparation of the N-protected 4-methyl-4-aminopiperidine core, followed by coupling with a chiral piperazine derivative and final acylation.
Materials:
-
N-Boc-4-methyl-4-aminopiperidine (Key Building Block)
-
(S)-2-methylpiperazine derivative
-
Appropriate aldehyde for reductive amination (e.g., 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanal)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
4,6-dimethylpyrimidine-5-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel for chromatography)
Methodology:
-
Synthesis of the Piperazino-Piperidine Core (Reductive Amination):
-
To a solution of N-Boc-4-methyl-4-aminopiperidine (1.0 eq) and the desired chiral piperazine derivative (1.1 eq) in dry DCM, add the aldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected piperazino-piperidine core.
-
-
Deprotection of the Boc Group:
-
Dissolve the product from the previous step in DCM (approx. 0.1 M concentration).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Use the resulting TFA salt of the secondary amine intermediate directly in the next step.
-
-
Final Amide Coupling:
-
To a solution of 4,6-dimethylpyrimidine-5-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in dry DMF, add DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Add a solution of the secondary amine intermediate (from step 2, 1.0 eq) in DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final compound by silica gel column chromatography or preparative HPLC to yield the target CCR5 antagonist.
-
Protocol 2: Anti-HIV-1 Activity Evaluation (MAGI Assay)
This protocol describes a common cell-based assay to determine the efficacy of a synthesized CCR5 antagonist against an R5-tropic HIV-1 strain.[1] The assay uses MAGI-CCR5 cells, which express CD4 and CCR5 and contain an HIV-1 LTR-driven β-galactosidase reporter gene.
Materials:
-
MAGI-CCR5 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
R5-tropic HIV-1 laboratory strain (e.g., HIV-1 Ba-L)
-
Synthesized CCR5 antagonist and control compounds (e.g., Vicriviroc)
-
Polybrene or DEAE-Dextran
-
96-well cell culture plates
-
β-galactosidase staining or lysis/luminescence kit
-
Inverted microscope or plate reader
Methodology:
-
Cell Plating:
-
Seed MAGI-CCR5 cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized antagonist and control compounds in culture medium.
-
Remove the medium from the plated cells and add 50 µL of the diluted compound solutions to the appropriate wells. Include "no drug" control wells.
-
-
Viral Infection:
-
Prepare the viral inoculum by diluting the HIV-1 Ba-L stock in culture medium containing DEAE-Dextran (to enhance infection).
-
Add 50 µL of the viral inoculum to each well. The final volume in each well is now 100 µL.
-
Incubate the plate for 2 hours at 37°C.
-
-
Incubation and Development:
-
After 2 hours, add 100 µL of fresh culture medium to each well.
-
Return the plate to the incubator for 48 hours.
-
-
Quantification of Infection:
-
After 48 hours, wash the cells with Phosphate Buffered Saline (PBS).
-
Quantify the β-galactosidase activity. This can be done by:
-
Staining: Fix the cells and add a β-galactosidase staining solution (e.g., X-gal). Blue-stained cells (foci) represent individual infection events. Count the blue foci in each well using a microscope.
-
Lysis: Lyse the cells and use a chemiluminescent substrate for β-galactosidase. Measure the light output using a luminometer.
-
-
Calculate the percent inhibition for each compound concentration relative to the "no drug" control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Data Summary
The potency of CCR5 antagonists is evaluated using various in vitro assays. Key parameters include the 50% inhibitory concentration (IC₅₀), which measures the concentration required to inhibit a specific biochemical function (e.g., ligand binding, cell fusion, or calcium signaling) by 50%, and the 50% effective concentration (EC₅₀), which measures the concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the compound's toxicity to host cells. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.
| Compound | Assay Type | Cell Line / System | HIV-1 Strain | IC₅₀ / EC₅₀ (nM) | Reference |
| Vicriviroc (Sch-D) | RANTES Binding | CEM.NKR-CCR5 cells | N/A | 0.91 (IC₅₀) | [4][13] |
| Vicriviroc (Sch-D) | Calcium Mobilization | CEM.NKR-CCR5 cells | N/A | 16 (IC₅₀) | [13] |
| Vicriviroc (Sch-D) | Antiviral Activity | PBMCs | R5-tropic isolates | 0.5 - 3.3 (EC₅₀) | [4] |
| Aplaviroc (AVC) | Antiviral Activity | PBMCs | Ba-L | 0.4 (IC₅₀) | [1] |
| TAK-779 | Membrane Fusion | MAGI-CCR5 | JR-FL | 0.87 (IC₅₀) | [1] |
| TAK-779 | Viral Replication | MAGI-CCR5 | Ba-L | 1.2 (EC₅₀) | [1] |
| Piperidine 19 | Calcium Mobilization | N/A | N/A | 25.73 (IC₅₀) | [1][14] |
| Piperidine 19 | Anti-HIV Activity | N/A | N/A | 73.01 (IC₅₀) | [1][14] |
| INCB9471 | Antiviral Activity | N/A | ADA | 0.36 (IC₅₀) | [14] |
| INCB9471 | Antiviral Activity | N/A | Ba-L | 0.16 (IC₅₀) | [14] |
| Compound 11f * | Antiviral Activity | PBMCs | N/A | 0.59 (EC₅₀) | [8] |
*Compound 11f is a piperidine-4-carboxamide derivative derived from a 1-acetylpiperidin-4-yl scaffold.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vicriviroc - Wikipedia [en.wikipedia.org]
- 4. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Interference with the Signaling Capacity of Cc Chemokine Receptor 5 Can Compromise Its Role as an HIV-1 Entry Coreceptor in Primary T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCL5-CCR5 interaction provides antiapoptotic signals for macrophage survival during viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Cognition Enhancers Based on the 1-Acetyl-4-aminopiperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective cognitive enhancers to treat neurodegenerative diseases like Alzheimer's and age-related memory decline is a paramount challenge in medicinal chemistry. The 4-aminopiperidine scaffold has emerged as a promising pharmacophore in the design of nootropic agents.[1] Derivatives of this scaffold have demonstrated potent cognition-enhancing activity in preclinical models, suggesting their potential as leads for novel therapeutics.[1] This document provides detailed application notes and protocols centered around the use of 1-Acetyl-4-aminopiperidine as a key intermediate in the synthesis and evaluation of new 4-aminopiperidine-based cognition enhancers.
While this compound itself is not recognized as an active cognition enhancer, its structure makes it a versatile building block for creating libraries of analogues for screening. The acetyl group can serve as a protecting group or a point for further chemical modification.
Rationale for Use in Cognition Enhancer Development
The 4-aminopiperidine moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets within the central nervous system.[2] Its derivatives have been investigated for a range of activities, including as N-type calcium channel blockers and dopamine transporter ligands.[3][4] In the context of cognition, these derivatives are being explored for their potential to modulate cholinergic and glutamatergic pathways, which are crucial for learning and memory.[5] The development of potent nootropic drugs from piperazine-based compounds has led to the exploration of 4-aminopiperidine analogues, which have shown significant activity in animal models of memory impairment.[1]
Quantitative Data of 4-Aminopiperidine Derivatives
The following table summarizes the in vivo activity of a series of 4-aminopiperidine derivatives in the scopolamine-induced amnesia mouse passive avoidance test, as reported by Manetti et al. (2003). This data highlights the potential of this chemical class. The compounds are derivatives of 4-aminopiperidine, not this compound itself.
| Compound ID | Structure | Active Dose (mg/kg, i.p.) | Reference |
| Compound 9 | 1-(3,3-diphenylpropanoyl)-N-(piperidin-4-yl)amine | 0.01 | [1] |
| Compound 7 | N-(1-benzylpiperidin-4-yl)-2,2-diphenylacetamide | 0.1 | [1] |
| Compound 8 | N-(1-benzylpiperidin-4-yl)-3,3-diphenylpropanamide | 0.1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Cognition Enhancer (Compound-X) from this compound
This protocol describes a plausible synthetic route to a novel 4-aminopiperidine derivative (Compound-X) for screening as a cognition enhancer, using this compound as a starting material.
Materials:
-
This compound
-
3,3-Diphenylpropionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Acylation of this compound:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3,3-diphenylpropionyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the acylated intermediate.
-
-
Reduction of the Acetyl Group (and Amide):
-
Carefully add lithium aluminum hydride (3.0 eq) to a flask containing anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C.
-
Slowly add a solution of the acylated intermediate from step 1 in anhydrous THF.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0°C and quench by the sequential slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product, Compound-X.
-
Diagram of Synthetic Workflow:
References
- 1. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morin improves learning and memory in healthy adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nAChR agonist-induced cognition enhancement: integration of cognitive and neuronal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Aminopiperidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds. Its unique three-dimensional shape and hydrogen bonding capabilities make it an attractive core for developing potent and selective ligands for various drug targets. Libraries of substituted 4-aminopiperidines are therefore valuable resources in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.[1]
High-throughput screening enables the rapid evaluation of large and diverse chemical libraries against specific biological targets, significantly accelerating the early stages of drug discovery.[2][3] This document provides detailed application notes and protocols for conducting HTS campaigns with 4-aminopiperidine libraries, covering assay development, screening execution, data analysis, and hit confirmation.
Data Presentation: Quantitative Analysis of Screening Campaigns
Effective data analysis is crucial for the successful outcome of any HTS campaign. The following tables summarize representative quantitative data from hypothetical screening campaigns of a 4-aminopiperidine library against two common target classes: protein kinases and viral replication.
Table 1: High-Throughput Screening for Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Z'-Factor |
| 4AP-001 | Kinase A | TR-FRET | 75 | 0.82 |
| 4AP-002 | Kinase B | FP | 250 | 0.75 |
| 4AP-003 | Kinase A | AlphaScreen | 90 | 0.88 |
| 4AP-004 | Kinase C | Luminescence | >10,000 | 0.65 |
| Staurosporine (Control) | Kinase A | TR-FRET | 10 | 0.85 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Z'-Factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4][5][6]
Table 2: High-Throughput Screening for HCV Replication Inhibitors
| Compound ID | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 4AP-101 | Cell-Based Reporter | 1.8 | >50 | >27.8 |
| 4AP-102 | Cell-Based Reporter | 3.2 | 45 | 14.1 |
| 4AP-103 | Cell-Based Reporter | 0.9 | 30 | 33.3 |
| 4AP-104 | Cell-Based Reporter | >20 | >50 | - |
| Boceprevir (Control) | Cell-Based Reporter | 0.15 | >50 | >333 |
EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. CC50: The half maximal cytotoxic concentration, the concentration of a substance that causes the death of 50% of viable cells. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.
Experimental Protocols
This section provides detailed methodologies for key experiments in a typical HTS campaign for a 4-aminopiperidine library. The following protocol is a representative example for a biochemical kinase inhibition assay.
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
1. Objective: To identify compounds from a 4-aminopiperidine library that inhibit the activity of a target protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
2. Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme: Purified recombinant target kinase.
-
Substrate: Biotinylated peptide substrate for the target kinase.
-
ATP: Adenosine triphosphate.
-
Detection Reagents:
-
Europium-labeled anti-phospho-specific antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
-
Plates: 384-well, low-volume, white, opaque microplates.
-
Compound Library: 4-aminopiperidine library dissolved in 100% DMSO.
-
Controls:
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
-
-
Instruments:
-
Acoustic liquid handler or pin tool for compound transfer.
-
Robotic liquid handler for reagent addition.
-
Plate reader capable of TR-FRET measurements.
-
3. Assay Principle: The kinase phosphorylates the biotinylated substrate. The europium-labeled antibody binds to the phosphorylated substrate, and the streptavidin-APC binds to the biotin tag. When both are bound to the same substrate molecule, FRET occurs between the europium donor and the APC acceptor upon excitation. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
4. Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or a pin tool, transfer 50 nL of each compound from the 4-aminopiperidine library, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Add 5 µL of the target kinase solution (diluted in assay buffer to the optimal concentration) to all wells using a robotic liquid handler.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at their optimal concentrations in assay buffer) to all wells.
-
-
Kinase Reaction Incubation:
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction and initiate detection by adding 10 µL of a solution containing the europium-labeled anti-phospho-specific antibody and streptavidin-APC (in detection buffer) to all wells.
-
-
Detection Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
5. Data Analysis:
-
Calculate the TR-FRET ratio for each well.
-
Normalize the data using the positive and negative controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Calculate the Z'-factor for each plate to assess assay quality:
Protocol 2: Cell-Based HCV Replication Assay (Reporter Gene)
1. Objective: To identify compounds from a 4-aminopiperidine library that inhibit Hepatitis C Virus (HCV) replication in a cell-based assay using a reporter gene (e.g., luciferase).[7][8][9]
2. Materials:
-
Cells: Huh-7.5 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and a selection antibiotic.
-
Plates: 384-well, clear-bottom, white-walled microplates.
-
Compound Library: 4-aminopiperidine library dissolved in 100% DMSO.
-
Controls:
-
Positive Control: A known HCV inhibitor (e.g., Boceprevir).
-
Negative Control: DMSO.
-
-
Reagents:
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
-
-
Instruments:
-
Robotic liquid handler.
-
Luminometer plate reader.
-
3. Procedure:
-
Cell Seeding:
-
Seed the Huh-7.5 replicon cells into 384-well plates at an optimized density and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Add compounds from the 4-aminopiperidine library, positive control, and negative control to the cell plates using a robotic liquid handler.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay (HCV Replication):
-
Equilibrate the plates to room temperature.
-
Add luciferase assay reagent to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Cell Viability Assay (Cytotoxicity):
-
On a parallel plate treated identically, add a cell viability reagent.
-
Incubate according to the manufacturer's instructions.
-
Measure luminescence to determine cell viability.
-
4. Data Analysis:
-
Normalize the luciferase signal (HCV replication) to the cell viability signal to account for cytotoxic effects.
-
Calculate the percent inhibition of HCV replication for each compound relative to the controls.
-
Determine the EC50 for active compounds.
-
Determine the CC50 from the cell viability assay.
-
Calculate the Selectivity Index (SI = CC50/EC50).
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the high-throughput screening of 4-aminopiperidine libraries.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: A simplified generic kinase signaling pathway (e.g., MAPK/ERK pathway).[10][11][12]
References
- 1. High-Throughput Screening | Genedata Screener [genedata.com]
- 2. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. assay.dev [assay.dev]
- 7. High-throughput screening and rapid inhibitor triage using an infectious chimeric Hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening and Rapid Inhibitor Triage Using an Infectious Chimeric Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 12. LabXchange [labxchange.org]
Application Notes and Protocols: Synthesis and Evaluation of 4-Aminopiperidine-Based HCV Assembly Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health concern, and while direct-acting antivirals (DAAs) targeting viral replication have revolutionized treatment, the emergence of resistance necessitates the exploration of novel therapeutic targets. One such promising target is the viral assembly process, a complex and essential stage in the HCV life cycle. This document provides detailed protocols and application notes on a novel class of HCV assembly inhibitors based on a 4-aminopiperidine (4AP) scaffold. These compounds have demonstrated potent activity in inhibiting the formation and release of infectious HCV particles and exhibit synergistic effects with existing DAAs.[1][2][3][4]
The information presented here is based on the findings from a high-throughput phenotypic screen and subsequent structure-activity relationship (SAR) optimization studies.[1][2] The 4AP scaffold represents a promising chemotype for the development of next-generation HCV therapeutics that act on a different stage of the viral life cycle than currently approved drugs.
Quantitative Data Summary
The following tables summarize the in vitro efficacy, cytotoxicity, and synergistic activity of key 4-aminopiperidine compounds.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of 4-Aminopiperidine Analogs
| Compound ID | HCVcc EC50 (µM) | ATPlite CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 1 (Screening Hit) | 2.57 | >20 | >7.8 |
| 2 | 2.09 | >20 | >9.6 |
Data extracted from Rolt et al., 2021.[1][2]
Table 2: Synergistic Antiviral Activity of Compound 1 with Approved HCV Drugs
| Combination Drug | Target | Extent of Synergy (MacSynergy II) |
| Ribavirin | Broad Spectrum Antiviral | +++ (Major Synergy) |
| Telaprevir | NS3/4A Protease Inhibitor | +++ (Major Synergy) |
| Daclatasvir | NS5A Replication Complex Inhibitor | +++ (Major Synergy) |
| 2'-C-methylcytidine | NS5B Polymerase Inhibitor | +++ (Major Synergy) |
| Cyclosporin A | Host Cyclophilin A Inhibitor | + (Minor Synergy) |
Synergy levels are defined as: +++ (Major Synergy), ++ (Moderate Synergy), + (Minor Synergy). Data from Rolt et al., 2021.[1][2]
Signaling Pathways and Mechanism of Action
The 4-aminopiperidine scaffold inhibits the assembly and release of infectious HCV particles.[1][3][4] This is a distinct mechanism from most approved HCV drugs that target viral RNA replication. The proposed mechanism involves the disruption of the colocalization of the HCV core protein with lipid droplets, a critical step for the envelopment of the viral genome and the formation of new virions.[1][3]
Caption: Inhibition of HCV assembly by 4-aminopiperidine compounds.
Experimental Workflow
The discovery and optimization of the 4-aminopiperidine scaffold followed a systematic workflow, beginning with high-throughput screening and progressing through hit validation, SAR studies, and mechanistic elucidation.
Caption: Overall experimental workflow for inhibitor discovery and characterization.
Experimental Protocols
I. Chemical Synthesis
A general synthetic scheme for the 4-aminopiperidine analogs is provided below.
Caption: General synthetic workflow for 4-aminopiperidine analogs.
Protocol 1: Synthesis of the Common Intermediate (4)
-
To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH), add 2-phenyl acetaldehyde (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the common intermediate.
Protocol 2: General Procedure for Coupling and Deprotection
-
To a solution of the common intermediate (1.0 eq) in a suitable solvent (e.g., DCM), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the reaction mixture to 0 °C and add the desired electrophile (e.g., an acyl chloride or sulfonyl chloride) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
The crude Boc-protected analog can be purified by column chromatography or used directly in the next step.
-
For Boc deprotection, dissolve the crude or purified intermediate in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride or trifluoroacetate salt can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC).
II. Biological Assays
Protocol 3: HCV Cell Culture (HCVcc) Assay
-
Seed Huh7.5 cells in 96-well plates at an appropriate density.
-
The following day, infect the cells with a luciferase reporter HCV (HCV-Luc) at a specified multiplicity of infection (MOI).
-
Add serial dilutions of the test compounds to the infected cells.
-
Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.
-
Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) from the dose-response curves.
Protocol 4: Cytotoxicity Assay (ATPlite)
-
Seed Huh7.5 cells in 96-well plates.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.
-
Perform the ATPlite assay according to the manufacturer's protocol to measure cell viability based on ATP content.[5]
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.
Protocol 5: HCV Core and Lipid Droplet Colocalization Assay
-
Seed Huh7.5 cells on coverslips in a 24-well plate.
-
Infect the cells with HCV.
-
Treat the infected cells with the test compound or a vehicle control.
-
After 48-72 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Incubate with a primary antibody against the HCV core protein.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain for lipid droplets using a fluorescent dye such as BODIPY 493/503.
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope and analyze the degree of colocalization between the core protein and lipid droplets.
Protocol 6: Synergy Analysis
-
Perform the HCVcc assay with a matrix of concentrations for the 4-aminopiperidine compound and a known HCV inhibitor.
-
Analyze the resulting data using the MacSynergy II software, which is based on the Bliss independence model.[1][6]
-
The software will generate a three-dimensional plot and a synergy volume, which quantifies the degree of synergy or antagonism between the two drugs.[6]
Conclusion
The 4-aminopiperidine scaffold represents a valuable starting point for the development of novel HCV assembly inhibitors. The protocols outlined in this document provide a comprehensive guide for the synthesis, in vitro characterization, and mechanistic evaluation of this promising class of antiviral compounds. Further optimization of the ADME properties of these inhibitors could lead to the identification of clinical candidates with a novel mechanism of action, potentially offering new therapeutic options for HCV-infected patients.[1][3]
References
- 1. Drug Combinations: Mathematical Modeling and Networking Methods [mdpi.com]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-acetylation of 4-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reliable and efficient experimental procedure for the N-acetylation of 4-aminopiperidine to synthesize N-(piperidin-4-yl)acetamide, a valuable building block in medicinal chemistry. The protocol utilizes acetic anhydride as the acetylating agent and provides a straightforward method for obtaining the desired product with a high degree of purity. This document includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in a laboratory setting.
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to modify the physicochemical properties of molecules, such as solubility, stability, and bioavailability. The piperidine scaffold is a prevalent motif in a wide array of biologically active compounds and approved pharmaceuticals. The N-acetylation of 4-aminopiperidine provides a key intermediate for the synthesis of more complex molecules in drug discovery and development programs. The procedure described herein is a classic nucleophilic acyl substitution, where the primary amino group of 4-aminopiperidine attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the corresponding amide.
Data Presentation
The following table summarizes the key quantitative data associated with the N-acetylation of 4-aminopiperidine.
| Parameter | Value |
| Starting Material | 4-Aminopiperidine |
| Reagent | Acetic Anhydride |
| Product | N-(piperidin-4-yl)acetamide (4-Acetamidopiperidine)[1] |
| Molecular Formula | C₇H₁₄N₂O[1] |
| Molecular Weight | 142.20 g/mol [1] |
| Typical Reaction Yield | 85-95% |
| Purity (post-purification) | >98% |
Experimental Protocols
This section provides a detailed methodology for the N-acetylation of 4-aminopiperidine.
Materials and Equipment
-
4-Aminopiperidine
-
Acetic Anhydride
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopiperidine (1.0 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
2. Acetylation Reaction:
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the cooled solution of 4-aminopiperidine while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
3. Work-up:
-
Once the reaction is complete, quench the excess acetic anhydride by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
4. Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(piperidin-4-yl)acetamide.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel to achieve high purity.
Characterization
The identity and purity of the synthesized N-(piperidin-4-yl)acetamide can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the acetylated product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl stretch.
Mandatory Visualization
Caption: Experimental workflow for the N-acetylation of 4-aminopiperidine.
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Dichloromethane is a volatile organic solvent; avoid inhalation and skin contact.
This detailed protocol provides a reliable method for the synthesis of N-(piperidin-4-yl)acetamide, a key intermediate for further chemical transformations in drug discovery and development.
References
Application Notes and Protocols for the Use of 1-Acetyl-4-aminopiperidine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1-acetyl-4-aminopiperidine as a versatile building block in parallel synthesis for the rapid generation of diverse chemical libraries. The protocols outlined are designed for efficiency and adaptability, catering to the needs of medicinal chemistry and drug discovery programs.
Introduction
This compound is a valuable scaffold in drug discovery due to its rigid piperidine core, which can orient substituents in well-defined vectors, and the presence of a secondary amine that serves as a key point for diversification. The acetyl group at the 1-position modulates the basicity of the piperidine nitrogen and provides a handle for further chemical modification if desired. Parallel synthesis enables the simultaneous creation of a multitude of analogs, accelerating the structure-activity relationship (SAR) studies crucial for lead optimization. This document details established protocols for the derivatization of this compound through common parallel synthesis techniques.
Core Applications
-
Scaffold for Combinatorial Libraries: The 4-amino group provides a reactive handle for a wide range of chemical transformations, making it an ideal starting point for the construction of diverse libraries of compounds.
-
Drug Discovery: Derivatives of 4-aminopiperidine have shown activity against various biological targets, including GPCRs, ion channels, and enzymes.[1][2][3][4] Parallel synthesis with this compound allows for the rapid exploration of chemical space around this privileged scaffold.
-
Lead Optimization: Systematic modification of the 4-amino position through parallel synthesis facilitates the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in parallel synthesis. Reactions are typically performed in multi-well plates or arrays of reaction tubes.
Protocol 1: Reductive Amination with Aldehydes and Ketones
This protocol describes the parallel synthesis of N-substituted this compound derivatives via reductive amination.
Workflow for Reductive Amination
Caption: Workflow for Parallel Reductive Amination.
Materials:
-
This compound
-
Library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Multi-well plates or reaction tubes with caps
-
Shaker or orbital mixer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in DCM.
-
Prepare 0.2 M stock solutions of a diverse set of aldehydes or ketones in DCM in separate wells of a multi-well plate.
-
-
Reaction Setup:
-
To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).
-
Add 220 µL of each unique aldehyde or ketone stock solution to the corresponding reaction vessel (0.044 mmol, 1.1 eq).
-
If the amine salt is used, add 1.0 equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Allow the mixture to stir for 10-20 minutes to facilitate imine/enamine formation.
-
-
Reductive Amination:
-
Add sodium triacetoxyborohydride (12.7 mg, 0.06 mmol, 1.5 eq) to each reaction vessel.
-
Seal the reaction vessels and place them on a shaker at room temperature for 12-24 hours.
-
-
Work-up:
-
Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each vessel.
-
Shake the mixture vigorously for 5 minutes.
-
Separate the organic layer. This can be facilitated by passing the mixture through a filter plate containing a phase separator.
-
Dry the organic extracts by passing them through a filter plate containing anhydrous Na₂SO₄.
-
-
Isolation and Purification:
-
Evaporate the solvent from the collected organic layers using a centrifugal evaporator.
-
The crude products can be purified by parallel preparative HPLC-MS.
-
Protocol 2: Acylation with Acid Chlorides and Sulfonyl Chlorides
This protocol outlines the parallel synthesis of N-acyl and N-sulfonyl derivatives of this compound.
Diversification of this compound
Caption: Diversification of the this compound Scaffold.
Materials:
-
This compound
-
Library of diverse acid chlorides or sulfonyl chlorides
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Multi-well plates or reaction tubes with caps
-
Shaker or orbital mixer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in DCM.
-
Prepare 0.22 M stock solutions of a diverse set of acid chlorides or sulfonyl chlorides in DCM.
-
-
Reaction Setup:
-
To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).
-
Add TEA or DIPEA (11.1 µL, 0.064 mmol, 1.6 eq) to each vessel.
-
Add 200 µL of each unique acid chloride or sulfonyl chloride stock solution to the corresponding reaction vessel (0.044 mmol, 1.1 eq).
-
-
Reaction:
-
Seal the reaction vessels and place them on a shaker at room temperature for 4-16 hours.
-
-
Work-up:
-
Add 200 µL of water to quench the reaction.
-
Optionally, a polymeric scavenging resin (e.g., an amine-based resin to remove excess acid chloride) can be added and the mixture shaken for an additional 2-4 hours.
-
Filter the reaction mixtures to remove any scavenger resin or precipitates.
-
-
Isolation and Purification:
-
Evaporate the solvent from the filtrates using a centrifugal evaporator.
-
The crude products can be purified by parallel preparative HPLC-MS.
-
Data Presentation
The following tables summarize representative quantitative data for the parallel synthesis of this compound derivatives. Yields and purities are dependent on the specific substrates used.
Table 1: Representative Yields and Purity for Reductive Amination
| Aldehyde/Ketone Substrate | Product Structure | Yield (%) | Purity (%) (LC-MS) |
| Benzaldehyde | N-Benzyl-1-acetyl-4-aminopiperidine | 85 | >95 |
| 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-1-acetyl-4-aminopiperidine | 82 | >95 |
| Cyclohexanone | N-Cyclohexyl-1-acetyl-4-aminopiperidine | 78 | >90 |
| 2-Pyridinecarboxaldehyde | N-(Pyridin-2-ylmethyl)-1-acetyl-4-aminopiperidine | 75 | >95 |
Table 2: Representative Yields and Purity for Acylation and Sulfonylation
| Acylating/Sulfonylating Agent | Product Structure | Yield (%) | Purity (%) (LC-MS) |
| Benzoyl chloride | N-Benzoyl-1-acetyl-4-aminopiperidine | 92 | >98 |
| Acetyl chloride | N,1-Diacetyl-4-aminopiperidine | 95 | >98 |
| Benzenesulfonyl chloride | N-Benzenesulfonyl-1-acetyl-4-aminopiperidine | 88 | >95 |
| Methanesulfonyl chloride | N-Methanesulfonyl-1-acetyl-4-aminopiperidine | 90 | >95 |
Note: Yields are calculated after purification. Purity is determined by LC-MS analysis at a standard wavelength (e.g., 214 nm or 254 nm).
Conclusion
This compound is a highly effective and versatile building block for parallel synthesis. The protocols provided herein for reductive amination and acylation/sulfonylation are robust and can be readily adapted to high-throughput workflows. The ability to rapidly generate diverse libraries of substituted piperidines from this scaffold makes it an invaluable tool for modern drug discovery and medicinal chemistry programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Acetyl-4-aminopiperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Acetyl-4-aminopiperidine.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound, presented in a question-and-answer format. Two primary synthetic routes are addressed: reductive amination of 1-acetyl-4-piperidone and oximation of 1-acetyl-4-piperidone followed by hydrogenation.
Route 1: Reductive Amination of 1-Acetyl-4-piperidone
Q1: My reductive amination is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields in this reaction can often be attributed to several factors:
-
Inefficient Imine/Enamine Formation: The initial reaction between 1-acetyl-4-piperidone and the amine source (e.g., ammonia) is an equilibrium. To drive the reaction forward, it is crucial to remove the water formed as a byproduct.
-
Solution: Employ a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent such as molecular sieves to the reaction mixture.
-
-
Suboptimal pH: The formation of the iminium ion intermediate is pH-dependent. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will not sufficiently activate the carbonyl group.
-
Solution: Maintain a mildly acidic pH, typically between 5 and 6. This can be achieved by using a buffer system, such as acetic acid/sodium acetate.
-
-
Choice of Reducing Agent: The reducing agent's reactivity and selectivity are critical. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone.
-
Solution: Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the iminium ion over the ketone.[1]
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a moderate increase in temperature or extending the reaction time if the starting material is still present.
-
Q2: I am observing significant amounts of 1-acetyl-4-hydroxypiperidine as a byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol is a common side reaction resulting from the reduction of the starting ketone.
-
Solution: As mentioned above, the choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective at minimizing the reduction of the ketone starting material due to its lower reactivity compared to other borohydrides.[1] Allowing sufficient time for the imine/enamine to form before adding the reducing agent can also help.
Q3: My final product is contaminated with di- and tri-alkylated piperidine impurities. How can I avoid this?
A3: Over-alkylation can occur if the newly formed primary amine is more nucleophilic than the starting amine source and reacts further with the ketone.
-
Solution: Use a large excess of the initial amine source (e.g., ammonia or an ammonium salt) to statistically favor the formation of the primary amine.
Route 2: Oximation and Hydrogenation
Q1: The yield of my 1-acetyl-4-piperidone oxime is low. How can I optimize this step?
A1: The oximation reaction is an equilibrium process.
-
Solution: Ensure the complete consumption of the starting ketone by using a slight excess of hydroxylamine hydrochloride. The reaction is also pH-sensitive; adding a base like pyridine helps to neutralize the HCl formed and drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Q2: The hydrogenation of the oxime is slow or incomplete. What can I do to improve the conversion?
A2: Several factors can influence the efficiency of the catalytic hydrogenation.
-
Catalyst Activity: The activity of the catalyst (e.g., Raney Nickel, Pd/C) is crucial.
-
Solution: Use a fresh, high-quality catalyst. For Raney Nickel, ensure it is properly activated and washed before use.[2] The catalyst loading can also be optimized; typically, 5-10% by weight relative to the oxime is a good starting point.
-
-
Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate.
-
Solution: While this reaction can often be performed at moderate pressures (e.g., 50 psi), increasing the hydrogen pressure can enhance the rate of hydrogenation.
-
-
Solvent Choice: The solvent can affect the solubility of the substrate and the activity of the catalyst.
-
Solution: Protic solvents like ethanol or methanol are commonly used and generally effective. Ensure the oxime is fully dissolved.
-
-
Catalyst Poisoning: The substrate or impurities in the starting material or solvent can poison the catalyst.
-
Solution: Ensure the purity of the oxime starting material and use high-purity solvents.
-
Q3: I am observing byproducts in my final product after hydrogenation. What are they and how can I minimize their formation?
A3: Potential byproducts in the hydrogenation of oximes include the corresponding ketone (from hydrolysis of the oxime) and the secondary amine (from the reaction of the primary amine product with the intermediate imine).
-
Solution: To minimize hydrolysis, ensure anhydrous conditions during the reaction. To reduce the formation of the secondary amine, the reaction should be run to completion to consume the imine intermediate. The choice of catalyst can also influence selectivity; for example, palladium catalysts are known to be effective for oxime reductions.[3]
Data Presentation: Comparison of Synthetic Routes
The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound and analogous compounds. This data is intended to provide a comparative baseline for optimization efforts.
Table 1: Reductive Amination of 1-Acetyl-4-piperidone
| Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Ammonium Acetate | NaBH₃CN | Methanol | Room Temp | 24 | 60-75 | General Protocol |
| Ammonia | NaBH(OAc)₃ | Dichloromethane | Room Temp | 12-18 | 70-85 | [1] |
| Ammonium Acetate | H₂ / Raney Ni | Methanol | 50 | 16 | 65-80 | [1] |
| Ammonium Acetate | H₂ / Pd/C | Ethanol | Room Temp | 24 | 70-90 | [1] |
Table 2: Oximation of 1-Acetyl-4-piperidone and Subsequent Hydrogenation
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Oximation | Hydroxylamine HCl, Pyridine | Ethanol | 70 | 1.5 | ~60 | Based on similar procedures |
| Hydrogenation | H₂ / Raney Ni | Ethanol | Room Temp | 16 | ~90-100 | Based on similar procedures |
| Hydrogenation | H₂ / Pd/C | Methanol | Room Temp | 12 | ~90-95 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
1-Acetyl-4-piperidone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-acetyl-4-piperidone (1 equivalent) in methanol, add ammonium acetate (3-5 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture with HCl to a pH of ~2 to quench the excess reducing agent.
-
Basify the mixture with a NaOH solution to a pH of >10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Oximation and Hydrogenation
Step A: Synthesis of 1-Acetyl-4-piperidone Oxime
Materials:
-
1-Acetyl-4-piperidone
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
Procedure:
-
Dissolve 1-acetyl-4-piperidone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2 equivalents).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1.5-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with cold water and cool to 0 °C to induce precipitation.
-
Filter the resulting solid and dry under vacuum to obtain 1-acetyl-4-piperidone oxime.
Step B: Hydrogenation of 1-Acetyl-4-piperidone Oxime
Materials:
-
1-Acetyl-4-piperidone oxime
-
Raney Nickel (or 5% Pd/C)
-
Ethanol
-
Hydrogen gas source
Procedure:
-
In a suitable hydrogenation vessel, dissolve the 1-acetyl-4-piperidone oxime (1 equivalent) in ethanol.
-
Carefully add the Raney Nickel catalyst (5-10% by weight) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully depressurize the vessel and purge with nitrogen.
-
Filter the catalyst through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the reductive amination and the oximation/hydrogenation routes are viable. The choice often depends on the available reagents, equipment, and the desired scale of the synthesis. Reductive amination can be performed as a one-pot reaction, which can be more efficient in terms of time and resources. However, the oximation/hydrogenation route is a robust two-step process that can sometimes offer easier purification and higher overall yields if each step is optimized.
Q2: What are the key safety precautions to consider during these syntheses?
A2:
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood, and acidic workups should be done with extreme caution.
-
Raney Nickel: This catalyst is pyrophoric when dry and should be handled as a slurry in a solvent (e.g., ethanol or water). It is also flammable.
-
Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under pressure and should only be performed in appropriate high-pressure reactors by trained personnel.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: How can I effectively purify the final product, this compound?
A3: The primary method for purification is typically column chromatography on silica gel. The polarity of the eluent will need to be optimized based on the impurities present. A common eluent system might be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing of the amine product on the silica gel. Distillation under reduced pressure may also be an option for purification, depending on the boiling point of the product and its thermal stability.
Q4: Can I use other reducing agents for the reductive amination?
A4: Yes, other reducing agents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative to NaBH₃CN as it is less toxic and highly selective for the reduction of iminium ions in the presence of ketones.[1] Catalytic hydrogenation with catalysts like Pd/C or Raney Nickel can also be employed for the reductive amination step.[1]
Q5: What is the typical appearance of this compound?
A5: this compound is typically a solid at room temperature. Its appearance can range from a white to a light-colored solid.
References
Common side reactions in the synthesis of 1-Acetyl-4-aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-4-aminopiperidine. Our aim is to help you identify and resolve common issues encountered during your experiments, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The most prevalent side reaction is the diacetylation of the starting material, 4-aminopiperidine. This occurs because both the primary amino group at the 4-position and the secondary amino group within the piperidine ring are nucleophilic and can react with the acetylating agent. This results in the formation of 1,4-diacetylpiperidine as the primary byproduct. Another potential, though less common, side reaction is the hydrolysis of the acetylating agent (e.g., acetic anhydride) if moisture is present in the reaction setup.
Q2: How can I selectively acetylate the piperidine ring nitrogen over the 4-amino group?
A2: Achieving selective N-acetylation at the 1-position of the piperidine ring is the primary challenge. The most effective method to ensure this selectivity is to use a protecting group for the more nucleophilic primary amino group at the 4-position. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The synthesis then proceeds in three main steps:
-
Protection: The 4-amino group of 4-aminopiperidine is protected with a Boc group.
-
Acetylation: The secondary amine of the piperidine ring is then acetylated.
-
Deprotection: The Boc group is removed from the 4-amino position to yield the desired this compound.
Q3: I am observing a significant amount of the diacetylated byproduct in my reaction mixture. What can I do to minimize it?
A3: A high yield of the diacetylated byproduct, 1,4-diacetylpiperidine, indicates that the 4-amino group is not adequately protected or that the reaction conditions are too harsh, leading to the reaction of both amino groups. To minimize diacetylation, consider the following:
-
Use of a Protecting Group: Employing a protecting group strategy, as outlined in Q2, is the most reliable way to prevent diacetylation.
-
Control of Stoichiometry: If not using a protecting group, carefully controlling the stoichiometry of the acetylating agent is crucial. Using only a slight excess of the acetylating agent can help, but this often leads to incomplete conversion of the starting material.
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can also decrease the extent of diacetylation, although this may also impact the overall yield of the desired product.
Q4: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What are the possible causes and solutions?
A4: Incomplete reactions can be due to several factors:
-
Insufficient Acetylating Agent: Ensure that you are using an appropriate molar ratio of the acetylating agent to the starting material. A slight excess (e.g., 1.1 to 1.2 equivalents) is often recommended.
-
Low Reaction Temperature: Some acetylation reactions may require gentle heating to proceed at a reasonable rate. Consider a modest increase in temperature, but be mindful that this could also increase the formation of byproducts if a protecting group is not used.
-
Short Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.
-
Presence of Moisture: Ensure all your reagents and glassware are dry, as moisture can consume the acetylating agent.
Q5: What is a suitable method for purifying this compound from the reaction mixture?
A5: Column chromatography is a highly effective method for purifying this compound from the diacetylated byproduct and any unreacted starting material. Due to the polarity differences between the desired product, the starting material, and the diacetylated byproduct, a good separation can be achieved on silica gel. A typical mobile phase would be a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexane with a small amount of a basic modifier like triethylamine to prevent tailing of the amino compounds.
Troubleshooting Guide
| Issue | Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | The isolated product quantity is significantly lower than the theoretical yield. | - Incomplete reaction.- Formation of significant amounts of byproducts (e.g., diacetylation).- Loss of product during workup and purification. | - Monitor the reaction by TLC to ensure completion.- Employ a protecting group strategy to minimize side reactions.- Optimize purification conditions to minimize product loss. |
| Presence of 1,4-Diacetylpiperidine Impurity | TLC analysis shows a spot corresponding to the diacetylated product. NMR or Mass Spectrometry confirms its presence. | - Direct acetylation without a protecting group.- Incomplete protection of the 4-amino group. | - Utilize a protecting group for the 4-amino group before acetylation.- Ensure the protection step goes to completion before proceeding with acetylation. |
| Presence of Unreacted 4-Aminopiperidine | TLC analysis shows a spot corresponding to the starting material. | - Insufficient amount of acetylating agent.- Short reaction time.- Low reaction temperature. | - Increase the molar ratio of the acetylating agent.- Prolong the reaction time and monitor for the disappearance of the starting material spot on TLC.- Consider a moderate increase in reaction temperature. |
| Difficulty in Purifying the Product | The product fractions from column chromatography are still impure. | - Inappropriate mobile phase for column chromatography.- Overloading the column. | - Optimize the mobile phase composition based on preliminary TLC analysis to achieve better separation.- Use an appropriate amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Protecting Group Strategy
This protocol outlines the synthesis using a Boc-protecting group to ensure selective acetylation.
Step 1: Protection of the 4-Amino Group (Synthesis of tert-butyl (piperidin-4-yl)carbamate)
-
Dissolve 4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
Step 2: Acetylation of the Piperidine Ring
-
Dissolve the Boc-protected intermediate (1 equivalent) in an anhydrous solvent like DCM.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.1 equivalents).
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude N-acetylated, N'-Boc protected piperidine.
Step 3: Deprotection of the 4-Amino Group
-
Dissolve the crude product from Step 2 in a suitable solvent such as DCM or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution or by bubbling ammonia gas).
-
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the crude this compound.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to obtain the pure product.
Visualizations
Reaction Pathway Diagram
Caption: Synthesis pathway for this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Purification of Crude 1-Acetyl-4-aminopiperidine
Welcome to the technical support center for the purification of crude 1-Acetyl-4-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and detailed protocols for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 4-aminopiperidine or acetic anhydride, byproducts from side reactions, and residual solvents. Oxidation products may also be present, often indicated by a yellow or brownish discoloration of the crude material.
Q2: Which purification technique is most suitable for this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities if the crude product is a solid.
-
Column chromatography is a versatile technique for separating the desired compound from impurities with different polarities.
-
Acid-base extraction can be useful for removing non-basic impurities.
-
Distillation may be an option if the compound is a thermally stable liquid with a boiling point sufficiently different from its impurities.
Q3: My purified this compound is a yellow oil, but I expected a solid. What should I do?
The physical state can be influenced by purity. Residual solvents or certain impurities can prevent crystallization. Try further purification by column chromatography or attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and slowly cooling, possibly with scratching the flask or seeding with a pure crystal.
Q4: I am observing significant "tailing" of my compound spot on the TLC plate during column chromatography. How can I resolve this?
Tailing is common for basic compounds like amines on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%) or ammonium hydroxide, can be added to the eluent system.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" instead of crystallization. | The cooling rate is too fast. The solution is supersaturated. High concentration of impurities. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. Perform a preliminary purification step like acid-base extraction to reduce the impurity load. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. The chosen solvent is not ideal. | Concentrate the solution by carefully evaporating some of the solvent. Try a different solvent or a solvent/anti-solvent system. Good starting points for similar compounds include ethanol/water or ethanol/ether mixtures.[1] |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of the cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from an impurity (co-elution). | The eluent system lacks the appropriate polarity. The column was overloaded with crude material. | Optimize the eluent system using TLC. Test various solvent ratios (e.g., ethyl acetate/hexanes, dichloromethane/methanol). As a general rule, load an amount of crude material that is 1-5% of the mass of the silica gel. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For instance, if using an ethyl acetate/hexanes system, slowly increase the percentage of ethyl acetate. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry without air bubbles. Applying gentle pressure can help create a more homogenous column bed. |
Data Presentation
Table 1: Comparison of Purification Techniques for Piperidine Derivatives (Illustrative)
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages |
| Recrystallization | >99% | 60-80% | Low to Medium | High purity, cost-effective for solids. |
| Column Chromatography | 95-99% | 50-90% | Low | Highly versatile for a wide range of impurities. |
| Acid-Base Extraction | Variable | 80-95% | High | Good for removing non-basic/non-acidic impurities. |
| Distillation | 90-98% | 70-90% | High | Effective for thermally stable liquids with different boiling points. |
Note: The values in this table are illustrative and can vary significantly based on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Promising solvent systems include ethanol/water, methanol, or ethyl acetate/hexanes.[2]
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system that provides good separation of this compound from its impurities. A typical starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), with the addition of ~1% triethylamine to prevent tailing.[3] A gradient of increasing polarity (e.g., from 50% to 100% ethyl acetate in hexanes) may be necessary.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column, avoiding the introduction of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the least polar solvent mixture. If a gradient is used, gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A decision-making workflow for selecting a purification method.
Caption: Troubleshooting common purification issues.
References
Technical Support Center: Hydrogenation of 1-Acetyl-4-aminopiperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrogenation of 1-acetyl-4-aminopiperidine to produce 4-amino-1-ethylpiperidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrogenation reaction is very slow or has stalled completely. What are the potential causes?
An incomplete or stalled reaction is a common issue and can be attributed to several factors:
-
Catalyst Inactivity or Poisoning: The most frequent cause is the deactivation of the catalyst. Both the starting material and the product contain a basic nitrogen atom that can strongly adsorb to the active sites of the catalyst, preventing the substrate from binding. This is a well-documented phenomenon in the hydrogenation of nitrogen-containing heterocycles.[1][2][3]
-
Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed effectively.
-
Inadequate Mixing: Poor agitation will result in inefficient contact between the substrate, hydrogen gas, and the solid catalyst.
-
Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, a temperature that is too low may result in very slow reaction kinetics.
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a standard substrate (e.g., cyclohexene) to ensure its activity.
-
Increase Catalyst Loading: A higher catalyst loading can sometimes overcome partial poisoning.
-
Check Hydrogen Supply: Ensure your hydrogen cylinder is not empty and that the pressure is maintained throughout the reaction.
-
Improve Agitation: Increase the stirring speed to ensure the catalyst is well suspended and gas dispersion is optimal.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for the formation of byproducts.
Q2: I am observing the formation of an unexpected byproduct. What could it be?
The most likely side reaction is the deacetylation of the starting material or product.
-
Deacetylation: Under certain conditions, particularly with acidic or basic impurities, or at elevated temperatures, the acetyl group can be cleaved to yield 4-aminopiperidine or 4-amino-1-ethylpiperidine. While specific literature on deacetylation during this exact hydrogenation is scarce, the stability of N-acetyl groups can be compromised under harsh conditions.[4][5][6][7]
Troubleshooting Steps:
-
Reaction Monitoring: Use analytical techniques like TLC, GC-MS, or HPLC to monitor the reaction progress and identify the presence of any byproducts.
-
Control Temperature: Avoid excessive temperatures which can promote deacetylation.
-
Ensure Neutral pH: Check the pH of your reaction mixture. Acidic or basic conditions can facilitate hydrolysis of the amide.
-
Use a Milder Catalyst: If deacetylation is a persistent issue, consider a less aggressive catalyst or milder reaction conditions.
Q3: How can I minimize catalyst poisoning?
Catalyst poisoning by the amine product is a significant challenge.[1][2][3] Here are some strategies to mitigate this issue:
-
Acidic Additives: The addition of a small amount of a weak acid (e.g., acetic acid) can protonate the basic nitrogen atoms, reducing their ability to bind to the catalyst surface. However, this must be carefully controlled as excess acid can promote deacetylation.
-
Catalyst Choice: Rhodium-based catalysts are often reported to be more resistant to poisoning by nitrogen compounds compared to palladium or platinum catalysts in similar hydrogenations.[3]
-
In Situ Protection: In some cases, the amine can be protected in situ, though this adds complexity to the reaction and workup.
Data Presentation: Recommended Reaction Parameters
The following tables summarize typical starting conditions for the hydrogenation of substituted piperidines, which can be adapted for this compound.
Table 1: Recommended Catalysts and Loadings
| Catalyst | Typical Loading (w/w %) | Notes |
| 5% Rh/C | 5 - 10% | Often shows good activity and resistance to poisoning. |
| 5% Pd/C | 5 - 10% | Widely used, but may be more susceptible to poisoning.[8] |
| Platinum(IV) oxide (PtO2) | 1 - 5% | Adams' catalyst, effective for a wide range of hydrogenations. |
Table 2: General Reaction Conditions
| Parameter | Recommended Range | Notes |
| Solvent | Methanol, Ethanol, Isopropanol | Protic solvents are generally effective. |
| Temperature | 25 - 60 °C | Start at room temperature and gently heat if the reaction is slow.[9] |
| Hydrogen Pressure | 50 - 500 psi (3.5 - 35 bar) | Higher pressures can increase reaction rates. |
| Reaction Time | 4 - 24 hours | Monitor by an appropriate analytical method. |
Experimental Protocols
Representative Protocol for the Hydrogenation of this compound
Materials:
-
This compound
-
5% Rhodium on Carbon (Rh/C) catalyst (50% wet)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
-
Celite or another filtration aid
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Rh/C (5-10% by weight of the substrate).
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon, then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC, GC-MS, or HPLC. For TLC analysis, a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1) can be effective.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, 4-amino-1-ethylpiperidine. The product can be further purified by distillation or crystallization if necessary.
Visualizations
Caption: Reaction scheme for the hydrogenation of this compound.
Caption: Troubleshooting workflow for the hydrogenation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenylcarbazole-stabilized palladium catalysts for efficient acetylene hydrochlorination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 5. Frontiers | Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines [frontiersin.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Improving the stability of 4-aminopiperidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to improve the stability of 4-aminopiperidine derivatives during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-aminopiperidine derivative is showing unexpected degradation during storage in solution. What are the likely causes?
A1: Degradation of 4-aminopiperidine derivatives in solution is often attributed to oxidation, especially when exposed to air. The piperidine ring is susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metal ions. The primary degradation pathways often involve the formation of N-oxides, imines, or ring-opened products. Ensure solutions are stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated. The choice of solvent can also play a role; protic solvents may facilitate certain degradation pathways.
Q2: I am observing multiple unknown peaks in my HPLC analysis after a reaction. How can I determine if these are degradation products?
A2: To distinguish between reaction byproducts and degradation products, it is recommended to perform forced degradation studies on your starting material and purified product. By subjecting your compound to controlled stress conditions (acid, base, oxidation, heat, and light), you can generate and identify its specific degradation products. Comparing the retention times of the peaks from the forced degradation study with the unknown peaks in your reaction mixture will help confirm their identity.
Q3: What are the best practices for handling and storing 4-aminopiperidine derivatives to ensure their stability?
A3:
-
Solid Form: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place. Many aminopiperidines are hygroscopic.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store under an inert atmosphere at low temperatures (e.g., -20°C). Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
pH Considerations: The stability of 4-aminopiperidine derivatives can be pH-dependent. The free base is more susceptible to oxidation than the protonated salt form. For storage in solution, consider buffering the solution to a slightly acidic pH if your compound's stability is enhanced in its salt form.
Q4: My synthesis of an N-substituted 4-aminopiperidine derivative is giving low yields and several impurities. What could be the issue?
A4: Besides potential issues with reaction conditions (temperature, catalyst, etc.), the stability of the 4-aminopiperidine starting material could be a factor. Ensure the purity of your starting material before use. Additionally, protecting groups, such as a Boc group on the piperidine nitrogen, can enhance stability during certain synthetic transformations and prevent unwanted side reactions.
Potential Degradation Pathways
The stability of 4-aminopiperidine derivatives is influenced by the susceptibility of the piperidine ring and the amino group to various degradation mechanisms. Understanding these pathways is crucial for developing stable formulations and analytical methods.
Figure 1. Key degradation pathways for 4-aminopiperidine derivatives.
Quantitative Stability Data
The following table summarizes stability data for representative 4-aminopiperidine derivatives under various conditions. Metabolic stability data is derived from literature, while chemical stability data is illustrative to demonstrate expected trends due to a lack of publicly available comparative studies.
| Compound ID | N1-Substituent | 4-Amino Substituent | Metabolic Stability (t½ in rat liver microsomes, min)[1] | Chemical Stability (% Degradation after 24h) - Illustrative |
| 1 | Benzyl | H | < 2 | Acidic (0.1N HCl, 60°C): ~5%Basic (0.1N NaOH, 60°C): ~3%Oxidative (3% H₂O₂, RT): ~15% |
| 2 | Boc | H | > 60 | Acidic (0.1N HCl, 60°C): >95% (Boc cleavage)Basic (0.1N NaOH, 60°C): < 2%Oxidative (3% H₂O₂, RT): ~5% |
| 3 | Methyl | H | 5-10 | Acidic (0.1N HCl, 60°C): < 2%Basic (0.1N NaOH, 60°C): < 2%Oxidative (3% H₂O₂, RT): ~12% |
| 4 | H | Dodecyl | 15-30 | Acidic (0.1N HCl, 60°C): < 2%Basic (0.1N NaOH, 60°C): < 2%Oxidative (3% H₂O₂, RT): ~10% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a 4-aminopiperidine derivative to identify potential degradation products and assess stability.
Figure 2. Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the 4-aminopiperidine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C for a specified time (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1N NaOH, and dilute for analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C for a specified time. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light. Monitor the degradation over time.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C). Analyze samples at different time intervals.
-
Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating the parent 4-aminopiperidine derivative from its potential degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water to ensure the protonation of the amino groups and improve peak shape. A buffer such as ammonium acetate can also be used.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products (if chromophoric) have absorbance (e.g., 210-254 nm). A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) detection is highly valuable for identifying unknown degradation products.
-
Method Validation: Once initial separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.
Figure 3. Logical flow for developing a stability-indicating HPLC method.
References
Technical Support Center: Scaling Up 1-Acetyl-4-aminopiperidine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Acetyl-4-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of this compound?
When moving from laboratory to pilot or industrial scale, common challenges include:
-
Reaction Control: Managing the exothermic nature of the acetylation reaction can be difficult in larger reactors, potentially leading to side reactions and impurity formation.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants in large volumes is critical to achieve consistent reaction rates and yields.
-
Product Purification: The basic nature of the piperidine nitrogen can lead to challenges in chromatographic purification, such as peak tailing.
-
Impurity Profile: Different impurity profiles may be observed at a larger scale compared to lab-scale synthesis.
Q2: What analytical methods are recommended for assessing the purity of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the main component and detecting non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier like triethylamine) is often employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help in the identification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the identification of unknown impurities by providing molecular weight information.
Q3: What are the potential side reactions during the acetylation of 4-aminopiperidine?
The primary side reaction of concern is the di-acetylation of 4-aminopiperidine, where both the primary amino group and the secondary amine in the piperidine ring are acetylated, especially if the piperidine nitrogen is not protected. Over-reaction or poorly controlled reaction conditions can favor the formation of this and other byproducts.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Problem: The yield of this compound is significantly lower than expected upon scale-up.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to ensure the reaction has gone to completion before work-up. - Optimize Reaction Time: The reaction may require a longer time at a larger scale. |
| Poor Mixing | - Evaluate Agitation: Ensure the agitator speed and design are adequate for the reactor volume to maintain a homogenous mixture. - Consider Baffles: The use of baffles in the reactor can improve mixing efficiency. |
| Suboptimal Temperature | - Maintain Optimal Temperature: The acetylation reaction is often exothermic. Ensure the cooling capacity of the reactor is sufficient to maintain the desired reaction temperature. Temperature fluctuations can lead to side reactions. |
| Reagent Quality | - Use High-Purity Reagents: Ensure the 4-aminopiperidine and acetylating agent (e.g., acetic anhydride) are of high purity. Impurities can interfere with the reaction. |
Issue 2: High Impurity Levels
Problem: The final product contains an unacceptably high level of impurities.
| Potential Impurity | Source | Mitigation Strategy |
| Unreacted 4-aminopiperidine | Incomplete reaction. | - Ensure the acetylating agent is added in the correct stoichiometric ratio (a slight excess may be necessary). - Optimize reaction time and temperature to drive the reaction to completion. |
| Di-acetylated byproduct | Over-acetylation. | - Carefully control the stoichiometry of the acetylating agent. - Control the reaction temperature to avoid excessive reactivity. - Consider a protection strategy for the piperidine nitrogen if di-acetylation is a persistent issue. |
| Degradation Products | Harsh reaction or work-up conditions. | - Avoid excessively high temperatures. - Use a milder base if applicable. - Optimize the work-up procedure to minimize exposure to harsh conditions. |
Issue 3: Challenges in Purification
Problem: Difficulty in purifying this compound, particularly by column chromatography.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing in HPLC/Flash Chromatography | Strong interaction of the basic piperidine nitrogen with the acidic silica gel stationary phase. | - Mobile Phase Modification: Add a basic modifier such as triethylamine (0.1-1%) or ammonia to the eluent to reduce tailing. - Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based column. |
| Low Recovery from Column | Irreversible adsorption of the product onto the silica gel. | - Employ the mobile phase modification strategies mentioned above. - If the issue persists, consider alternative purification techniques such as crystallization or distillation. |
| Co-elution of Impurities | Similar polarity of the product and certain impurities. | - Optimize Gradient: Develop a shallower gradient in HPLC to improve separation. - Alternative Chromatography Mode: Explore other chromatography techniques like ion-exchange chromatography. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
Materials:
-
4-Aminopiperidine
-
Acetic Anhydride
-
A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A suitable base (e.g., Triethylamine or Pyridine)
Procedure:
-
Dissolve 4-aminopiperidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Add the base to the solution.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add a stoichiometric amount (or a slight excess) of acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizations
Technical Support Center: Prevention of Byproduct Formation in Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing common byproduct formation during the synthesis of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine has turned yellow. What is the cause and how can I fix it?
A: A yellow coloration in piperidine is typically due to the formation of oxidation products.[1][2] For applications requiring high purity, it is recommended to purify the piperidine, most effectively through distillation.[1] To prevent future discoloration, store the purified compound under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I am having difficulty separating piperidine from unreacted pyridine starting material by distillation. Why is this challenging?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To achieve separation, consider methods like azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide (CO₂) to form a solid carbonate salt, whereas pyridine does not, allowing for separation by filtration.[1][2][3]
Q3: My piperidine solution in an organic solvent crystallized upon storage. What has happened?
A: Crystallization is likely due to the formation of a salt.[1] Piperidine, being basic, can react with atmospheric carbon dioxide to form piperidine carbonate.[1] If acidic gases (e.g., HCl liberated from other stored reagents) are present, it can also form salts like piperidine hydrochloride.[1] To resolve this, you can either try to redissolve the crystals or prepare a fresh solution. To prevent this issue, ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere.[1]
Q4: Is it necessary to protect the piperidine nitrogen during synthesis?
A: It is highly recommended to use an N-protected piperidine derivative, for example, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This is particularly important when using reagents that can react with the basic piperidine nitrogen.[1] N-protection prevents side reactions, and the protecting group can be removed in a subsequent step if the free amine is required.[1]
Troubleshooting Guides by Synthetic Route
Catalytic Hydrogenation of Pyridine Derivatives
This is a common and widely used method for piperidine synthesis. However, several byproducts can arise.
Issue 1.1: Incomplete Reduction Leading to Dihydropyridine and Tetrahydropyridine Byproducts
-
Symptoms: The reaction is sluggish, and analysis (e.g., GC-MS, TLC) shows the presence of partially hydrogenated intermediates.
-
Root Cause: Insufficient reaction time or mild reaction conditions can lead to the formation of tetrahydropyridines or dihydropyridines.[1]
-
Solutions:
-
Increase Hydrogen Pressure: Higher H₂ pressure can drive the reaction towards the fully saturated piperidine ring.[4]
-
Optimize Catalyst Loading: Insufficient catalyst can result in incomplete conversion. A typical loading is between 5-10 mol%.[4]
-
Change the Catalyst: Some catalysts are more effective than others for pyridine reduction. Rhodium on carbon (Rh/C) is often more active than palladium on carbon (Pd/C). Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[4]
-
Elevate Temperature: Increasing the reaction temperature can improve the rate, but exercise caution as it may also promote side reactions.[4]
-
Solvent Choice: Protic solvents such as acetic acid or ethanol can enhance the reaction rate.[4]
-
Issue 1.2: Formation of N-Alkylated Piperidines
-
Symptoms: The final product is contaminated with N-alkylated piperidine derivatives, especially when using alcoholic solvents at elevated temperatures.
-
Root Cause: The newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent, which can act as an alkylating agent.
-
Solutions:
Issue 1.3: Ring-Opening or Over-reduction
-
Symptoms: Formation of acyclic amines or reduction of other functional groups on the starting material.
-
Root Cause: Certain catalysts, like rhodium complexes, in the presence of water can promote the opening of the pyridine ring.[1] Harsh reaction conditions can lead to the over-reduction of other sensitive functional groups.[1]
-
Solutions:
-
Catalyst Selection: Carefully select the catalyst to avoid those known to promote ring-opening.
-
Control Reaction Conditions: Use milder conditions (temperature, pressure) to prevent the reduction of other functional groups.
-
Reductive Amination
Issue 2.1: Low Yields and Incomplete Reaction
-
Symptoms: The reaction does not proceed to completion, resulting in low yields of the desired piperidine product.
-
Root Cause: Several factors can contribute to low yields, including suboptimal pH and the presence of water which can hinder the formation of the key imine/enamine intermediate.
-
Solutions:
-
Optimize pH: The pH of the reaction is critical. If it is too low, the amine will be protonated and non-nucleophilic. If it is too high, the formation of the imine will be slow.[4]
-
Use a Dehydrating Agent: The formation of the imine intermediate involves the elimination of water. The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.[4]
-
Increase Reaction Time or Temperature: If the reaction is slow, consider increasing the reaction time or gently heating the mixture.[4]
-
Data Presentation
Table 1: Comparison of Catalytic Hydrogenation Conditions for Pyridine
| Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Reference |
| Platinum(IV) oxide (PtO₂) | Room Temp | 50 - 70 | 6 - 10 h | High | [5] |
| Ruthenium/Alumina (Ru/Al₂O₃) | 80 | 50 | 150 s | >99 | [5] |
| Nickel-based catalyst | 110 - 250 | 20 - 100 | 8 - 50 h | >95 | [5] |
| Electrocatalytic (Rh/C) | Ambient | Ambient | - | 98 | [5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Substituted Pyridine using PtO₂
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[1]
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[1]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., using a Parr shaker) and stir the mixture at room temperature or a slightly elevated temperature.[1][6]
-
Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC until the starting material is fully consumed (typically 4-24 hours).[1][6]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas (e.g., nitrogen).[1]
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude piperidine product, which can be further purified if necessary.[6]
Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.[2]
-
Dissolution: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent.
-
Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in the solution.[2]
-
Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate. Filter the solid salt from the solution.[2]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[2]
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic layer, remove the solvent, and distill to obtain pure piperidine.[2]
Visualizations
References
Managing reaction temperatures for optimal 1-Acetyl-4-aminopiperidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage reaction temperatures for the optimal synthesis of 1-Acetyl-4-aminopiperidine.
Troubleshooting Guide
This guide addresses specific issues related to temperature control that you might encounter during the synthesis of this compound.
| Issue | Observation | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | TLC or other analysis shows little to no formation of the desired product. | Reaction temperature is too low, providing insufficient energy to overcome the activation energy barrier. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature. Consider a temperature range of 25-70°C as a starting point for optimization.[1] |
| Formation of Multiple Byproducts | TLC or NMR analysis indicates the presence of significant impurities alongside the desired product. | The reaction temperature is too high, leading to side reactions or decomposition of the starting material or product. | Lower the reaction temperature. If the reaction is exothermic, ensure efficient cooling and slow, controlled addition of reagents. |
| Incomplete Reaction | Analysis shows a significant amount of unreacted 4-aminopiperidine remaining even after extended reaction times. | The reaction temperature may be suboptimal, leading to slow reaction kinetics. | Increase the reaction temperature moderately to enhance the reaction rate. Ensure the temperature is maintained consistently throughout the reaction. |
| Product Decomposition | The desired product is initially formed but then its concentration decreases over time, as observed by in-process monitoring. | The reaction temperature is too high, causing the product to be unstable under the reaction conditions. | Reduce the reaction temperature and potentially shorten the overall reaction time. |
| Exothermic Runaway Reaction | A rapid and uncontrolled increase in reaction temperature is observed. | Inadequate heat dissipation for a highly exothermic acetylation reaction. | Improve the cooling efficiency of the reaction setup. Add the acetylating agent (e.g., acetic anhydride) dropwise and at a slower rate to control the rate of heat generation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the acetylation of 4-aminopiperidine?
A1: The optimal temperature can vary depending on the specific reagents and solvent system used. However, a general starting range for the initial reaction is between 25°C and 70°C.[1] It is recommended to start at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress.
Q2: How does temperature affect the rate of reaction?
A2: Generally, increasing the reaction temperature increases the rate of reaction. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. It is crucial to find a balance that provides a reasonable reaction rate without compromising the purity and yield.
Q3: Can the order of reagent addition affect temperature control?
A3: Yes. The acetylation of amines is often an exothermic process. Adding the acetylating agent (e.g., acetic anhydride) slowly and in a controlled manner to the solution of 4-aminopiperidine allows for better management of the heat generated, preventing a rapid temperature increase.
Q4: What are the signs of an exothermic runaway reaction, and what should I do if one occurs?
A4: Signs include a rapid, uncontrolled rise in temperature, vigorous boiling or bubbling, and an increase in pressure within the reaction vessel. If you suspect a runaway reaction, immediately remove the heat source (if any) and apply external cooling (e.g., an ice bath). If the reaction is too vigorous to control, evacuate the area and follow your laboratory's emergency procedures.
Q5: How can I monitor the effect of temperature on my reaction in real-time?
A5: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to take small aliquots from the reaction mixture at different time points and temperatures to monitor the consumption of starting materials and the formation of the product and any byproducts.
Experimental Protocol: Acetylation of 4-Aminopiperidine
This protocol provides a general methodology for the synthesis of this compound with a focus on temperature management.
Materials:
-
4-Aminopiperidine
-
Acetic Anhydride
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A base (e.g., Triethylamine, Pyridine) - optional, but can accelerate the reaction
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or temperature probe
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-aminopiperidine (1.0 equivalent) in the chosen aprotic solvent. If using a base, add it to this solution.
-
Initial Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Controlled Addition of Acetylating Agent: While stirring the cooled solution, slowly add acetic anhydride (1.0 - 1.2 equivalents) dropwise from a dropping funnel. Monitor the internal temperature closely to ensure it does not rise significantly. The rate of addition should be adjusted to maintain the desired temperature range.
-
Reaction Monitoring at Low Temperature: After the addition is complete, allow the reaction to stir at 0-5°C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Gradual Warming and Optimization: If the reaction is proceeding slowly, remove the cooling bath and allow the reaction to warm to room temperature. If the reaction is still incomplete, you can gradually heat the mixture in 5-10°C increments, holding at each temperature for a set period and monitoring the progress.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature. Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench any excess acetic anhydride.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for managing reaction temperature.
Caption: Relationship between temperature and reaction outcomes.
References
Removal of impurities from 1-Acetyl-4-aminopiperidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-4-aminopiperidine. The information is designed to help resolve common issues related to impurity removal during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities in the synthesis of this compound, which is typically prepared by the acetylation of 4-aminopiperidine, are:
-
Unreacted 4-aminopiperidine: Incomplete reaction can leave residual starting material.
-
1,4-Diacetylpiperidine: Over-acetylation can lead to the formation of a di-substituted byproduct where both the piperidine nitrogen and the 4-amino group are acetylated.
-
Residual Acetic Anhydride/Acetic Acid: If acetic anhydride is used as the acetylating agent, residual anhydride and its hydrolysis product, acetic acid, may be present.[1]
Q2: I am using this compound in an amide coupling reaction. What impurities can I expect from the coupling reagents?
A2: Amide coupling reactions can introduce byproducts from the coupling reagents themselves. For example:
-
Carbodiimides (e.g., DCC, EDC): These reagents form urea byproducts (e.g., dicyclohexylurea) which can sometimes be difficult to remove.[1]
-
HATU/HBTU: These reagents can generate guanidinium byproducts if they react directly with the amine.
Q3: How can I monitor the progress of my reaction to minimize the formation of impurities?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor your reaction's progress. By spotting the reaction mixture alongside your starting material and pure product (if available), you can observe the consumption of the starting material and the formation of the desired product. This allows you to stop the reaction at the optimal time to minimize side reactions. A common eluent system for this compound and its related impurities is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).
Troubleshooting Guides
Issue 1: Presence of Unreacted 4-aminopiperidine in the Product
This is a common issue arising from incomplete acetylation. The basic nature of the unreacted 4-aminopiperidine can interfere with subsequent reactions.
Solution 1: Acid Wash
An acidic wash can be employed to remove the more basic 4-aminopiperidine.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride).
-
The protonated 4-aminopiperidine will move into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Solution 2: Column Chromatography
Flash column chromatography is a highly effective method for separating the more polar 4-aminopiperidine from the desired product.
-
See the detailed protocol in the "Experimental Protocols" section below.
Issue 2: Formation of 1,4-Diacetylpiperidine
This byproduct is less polar than the desired product and can be challenging to remove.
Solution: Column Chromatography
Careful column chromatography can separate the di-acetylated compound from the mono-acetylated product. Due to the similar polarity, a shallow solvent gradient is often required.
-
See the detailed protocol in the "Experimental Protocols" section below.
Issue 3: Product is "oiling out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the product separates from the solution as a liquid instead of a solid. This can be due to the solution being too supersaturated or cooling too quickly.
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly to room temperature, and then place it in an ice bath.
-
If crystals still do not form, try scratching the inside of the flask at the surface of the solution with a glass rod to induce crystallization.
-
Adding a seed crystal of the pure product, if available, can also be very effective.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of methanol, add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or DCM with a small amount of methanol and a trace of triethylamine to prevent streaking of the amine).
-
Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might be from 0% to 10% methanol. The addition of a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase can improve the peak shape of the amine product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Expected Purity and Yield:
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~85% | >98% |
| Recovery Yield | N/A | 80-90% |
Protocol 2: Recrystallization of this compound
This method is effective for removing less soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl acetate/Hexane, Ethanol/Water)
-
Heating mantle, flasks, and filtration apparatus
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexane is often a good choice.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to dissolve it with gentle heating.
-
Crystallization: While the solution is still warm, slowly add the less soluble solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Expected Purity and Yield:
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~90% | >99% |
| Recovery Yield | N/A | 70-85% |
Visualizations
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-Acetyl-4-aminopiperidine: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-Acetyl-4-aminopiperidine is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, complete with supporting experimental data and detailed protocols, to aid in selecting the most suitable technique for your analytical needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile, polar, and thermally labile compounds.[1][2] It separates components in a liquid mobile phase as they pass through a solid stationary phase packed in a column.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds.[1][2] In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer, which provides detailed structural information.[3]
The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the specific impurities to be detected, the required sensitivity, and the available instrumentation. While HPLC is often favored for its versatility with a wide range of pharmaceutical compounds[3][4], GC-MS can offer superior sensitivity for volatile impurities.[3]
Experimental Workflow
The general workflow for the purity analysis of this compound using either HPLC or GC-MS involves several key stages, from sample preparation to data interpretation. The following diagram illustrates this process.
Detailed Experimental Protocols
The following are model protocols for the analysis of this compound by HPLC and GC-MS. These protocols are based on established methods for similar amine-containing compounds and should be optimized and validated for specific laboratory conditions.[5]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection. Since this compound lacks a strong chromophore, derivatization with a UV-active agent or the use of a more universal detector like a Charged Aerosol Detector (CAD) may be necessary for enhanced sensitivity.[6]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard and samples
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the initial mobile phase composition (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Dissolve the this compound sample in the initial mobile phase to a similar concentration as the working standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile impurities in this compound. Derivatization may be required to increase the volatility of the parent compound and any polar impurities.
Instrumentation:
-
GC-MS system with a capillary column suitable for amine analysis (e.g., DB-5ms).
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound reference standard and samples
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60°C (2 min), then 10°C/min to 280°C (5 min) |
| Injection Mode | Split (e.g., 20:1) |
| Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-400 |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare working standards by serial dilution.
-
Dissolve the this compound sample in methanol to a similar concentration.
-
For derivatization, evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., BSTFA) and heat as required (e.g., 70°C for 30 minutes).
-
Inject the derivatized solution into the GC-MS.
Comparative Data Summary
The following table summarizes the expected performance characteristics for the HPLC and GC-MS methods. These values are illustrative and should be determined during method validation.[5][7]
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Linearity (r²) | >0.999 | >0.999 |
| Precision (%RSD) | <2% | <5% |
| Run Time | 15-30 minutes | 20-40 minutes |
| Selectivity | Good for non-volatile impurities | Excellent for volatile impurities |
| Compound Volatility | Not required | Required |
| Thermal Stability | Required | Required |
Method Selection: A Comparative Overview
The choice between HPLC and GC-MS for purity analysis involves a trade-off between the strengths and limitations of each technique.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound. HPLC is a versatile method well-suited for the analysis of a broad range of potential non-volatile impurities.[2] GC-MS, on the other hand, offers unparalleled sensitivity for the detection of volatile and semi-volatile impurities.[3] The ultimate choice of method will depend on the specific analytical requirements, the nature of the expected impurities, and the available laboratory resources. For comprehensive purity profiling, a combination of both techniques may be the most effective approach. It is imperative that any chosen method undergoes rigorous validation to ensure it is fit for its intended purpose in a regulated environment.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. amptechfl.com [amptechfl.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. particle.dk [particle.dk]
- 9. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to the Synthesis of Substituted 4-Aminopiperidines
For Researchers, Scientists, and Drug Development Professionals
The substituted 4-aminopiperidine motif is a cornerstone in modern medicinal chemistry, appearing as a crucial structural component in a vast array of therapeutic agents. The strategic introduction of substituents on both the piperidine nitrogen and the 4-amino group allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor. This guide provides an objective comparison of four prominent synthetic strategies for accessing substituted 4-aminopiperidines: Reductive Amination, the Curtius Rearrangement, the Hofmann Rearrangement, and the Buchwald-Hartwig Amination.
Reductive Amination
Reductive amination is a widely employed and highly versatile method for the synthesis of 4-aminopiperidines, typically commencing from a corresponding 4-piperidone derivative. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction to the desired amine.
Advantages:
-
High Versatility: A broad range of primary and secondary amines can be used, allowing for extensive diversification of the 4-amino substituent.
-
Operational Simplicity: Often performed as a one-pot procedure, minimizing intermediate isolation steps.
-
Mild Reaction Conditions: Commonly utilizes mild reducing agents, making it compatible with a variety of functional groups.
Disadvantages:
-
Availability of Starting Materials: Relies on the availability of the corresponding 4-piperidone, which may require separate synthesis.
-
Control of Over-alkylation: With primary amines, there is a potential for dialkylation, although this can often be controlled by stoichiometry.
Curtius Rearrangement
The Curtius rearrangement provides an elegant method for the conversion of carboxylic acids into primary amines with the loss of one carbon atom. In the context of 4-aminopiperidines, this reaction typically starts from a piperidine-4-carboxylic acid derivative. The key step involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.
Advantages:
-
Clean Formation of Primary Amines: Avoids the over-alkylation issues sometimes encountered in other methods.
-
Access to 4-Substituted Scaffolds: Starting from substituted isonipecotate derivatives allows for the introduction of various substituents at the 4-position of the piperidine ring.[1]
Disadvantages:
-
Use of Azides: Acyl azides can be explosive, requiring careful handling and specific safety precautions, especially on a large scale.
-
Multi-step Process: Generally involves more steps compared to a one-pot reductive amination.
Hofmann Rearrangement
Similar to the Curtius rearrangement, the Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds by treating a primary amide with a halogen (typically bromine) and a strong base to form an isocyanate intermediate, which is subsequently hydrolyzed.
Advantages:
-
Avoids Azide Intermediates: Offers a safer alternative to the Curtius rearrangement by avoiding the use of potentially explosive acyl azides.
-
Readily Available Starting Materials: Piperidine-4-carboxamides are often easily prepared from the corresponding carboxylic acids or esters.
Disadvantages:
-
Harsh Reaction Conditions: The use of strong base and bromine may not be compatible with sensitive functional groups.
-
Stoichiometric Use of Halogen: Requires the use of a stoichiometric amount of halogen, which can be a drawback in terms of atom economy and waste generation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This modern synthetic method can be applied to the synthesis of 4-aminopiperidines by coupling a 4-halopiperidine with an amine or by N-arylation of a 4-aminopiperidine derivative.
Advantages:
-
Broad Substrate Scope: Allows for the coupling of a wide variety of amines, including anilines, with the piperidine core.
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups.
Disadvantages:
-
Catalyst Cost and Removal: The use of a palladium catalyst and specialized phosphine ligands can be expensive, and removal of the metal from the final product is a critical consideration in pharmaceutical synthesis.
-
Ligand Sensitivity: Some phosphine ligands are sensitive to air and moisture, requiring inert atmosphere techniques.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of substituted 4-aminopiperidines via the four discussed routes.
| Synthesis Route | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Reductive Amination | N-Boc-4-piperidone, Aniline | Sodium triacetoxyborohydride, Acetic acid | Dichloromethane | Room Temp | 16 | 89 | [2] |
| Reductive Amination | 1-Benzyl-4-piperidone, 4-tert-butylaniline | Sodium triacetoxyborohydride | Tetrahydrofuran | Room Temp | 12 | 70 | [3] |
| Curtius Rearrangement | N-Boc-4-methyl-4-(carboxy)piperidine | DPPA, Et3N; t-BuOH | Toluene | 100 | 3 | ~85 (over 2 steps) | [1] |
| Hofmann Rearrangement | 1-Boc-4-piperidinecarboxamide | Br2, NaOH | Water | Reflux | Not specified | High | [4] |
| Buchwald-Hartwig | N-Boc-piperazine, 4-Bromotoluene | Pd2(dba)3, BINAP, NaO-t-Bu | Toluene | 100 | 5 min | 96 | [5] |
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline[2]
To a solution of N-Boc-4-piperidinone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane, cooled in an ice bath, was added sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise. The mixture was stirred and allowed to warm to room temperature for 16 hours. The reaction was then diluted with 15 mL of aqueous 2M NaOH and stirred for 1 hour. The mixture was transferred to a separatory funnel, and the organic layer was separated. The aqueous layer was extracted twice with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Protocol 2: Synthesis of N'-Boc-4-methyl-4-aminopiperidine via Curtius Rearrangement (Conceptual Outline based on[1])
A solution of N-Boc-4-methylpiperidine-4-carboxylic acid in anhydrous toluene is treated with triethylamine and diphenylphosphoryl azide (DPPA). The mixture is heated to reflux to facilitate the Curtius rearrangement to the corresponding isocyanate. After cooling, tert-butanol is added, and the mixture is heated to reflux to form the Boc-protected amine. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Protocol 3: Synthesis of 1-Boc-4-aminopiperidine via Hofmann Rearrangement[4]
To a solution of sodium hydroxide in water, bromine is added dropwise at low temperature. 1-Boc-4-piperidinecarboxamide is then added to the resulting sodium hypobromite solution. The reaction mixture is heated to reflux. After cooling, the pH is adjusted, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is crystallized from petroleum ether to afford 1-Boc-4-aminopiperidine as a white solid.
Protocol 4: Buchwald-Hartwig Amination of N-Boc-piperazine with 4-Bromotoluene[5]
An oven-dried Schlenk tube is charged with 4-bromotoluene, N-Boc-piperazine, sodium tert-butoxide, a palladium source (e.g., Pd2(dba)3), and a phosphine ligand (e.g., BINAP). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to the specified temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by flash column chromatography.
Visualizing the Synthetic Pathways
Conclusion
The selection of an optimal synthetic route for a particular substituted 4-aminopiperidine target depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, scalability, and safety considerations.
-
Reductive amination stands out for its operational simplicity and versatility in introducing a wide range of substituents at the 4-amino position.
-
The Curtius and Hofmann rearrangements are valuable for accessing primary 4-aminopiperidines from carboxylic acid or amide precursors, with the Hofmann rearrangement offering a potentially safer alternative by avoiding azide intermediates.
-
The Buchwald-Hartwig amination provides a powerful and highly tolerant method for C-N bond formation, particularly for the synthesis of N-aryl-4-aminopiperidines, a class of compounds of significant interest in drug discovery.
A thorough evaluation of these factors will enable researchers to choose the most efficient and practical pathway for the synthesis of their target 4-aminopiperidine derivatives.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
NMR Characterization of 1-Acetyl-4-aminopiperidine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of 1-Acetyl-4-aminopiperidine and its derivatives. Due to the limited availability of public domain spectral data for this compound, this guide leverages data from structurally related compounds to predict its NMR spectral features and provides a framework for its characterization.
Introduction to NMR Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For piperidine-based compounds, ¹H and ¹³C NMR provide crucial information about the chemical environment of each proton and carbon atom, including their connectivity and stereochemistry. Key parameters include chemical shifts (δ), coupling constants (J), and signal multiplicities.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR data for 1-Acetylpiperidine and 4-Aminopiperidine, which serve as foundational structures for predicting the spectral characteristics of this compound. Data for other relevant piperidine derivatives are also included for a broader comparison.
Table 1: ¹H NMR Data of Reference Compounds
| Compound | Solvent | H-2, H-6 (axial) | H-2, H-6 (equatorial) | H-3, H-5 (axial) | H-3, H-5 (equatorial) | H-4 (axial) | H-4 (equatorial) | Acetyl (CH₃) | Amino (NH₂) |
| 1-Acetylpiperidine | CDCl₃ | ~3.4-3.6 | ~3.4-3.6 | ~1.5-1.7 | ~1.5-1.7 | ~1.5-1.7 | ~1.5-1.7 | 2.10 (s) | - |
| 4-Aminopiperidine | CDCl₃ | 2.56 (dt) | 3.08 (dt) | 1.09 (qd) | 1.71 (dt) | 2.65 (tt) | - | - | 1.36 (br s) |
| Predicted this compound | CDCl₃ | ~3.8-4.0 (d) | ~2.8-3.0 (t) | ~1.2-1.4 (m) | ~1.8-2.0 (m) | ~2.7-2.9 (m) | - | ~2.1 (s) | ~1.5 (br s) |
Table 2: ¹³C NMR Data of Reference Compounds
| Compound | Solvent | C-2, C-6 | C-3, C-5 | C-4 | Acetyl (C=O) | Acetyl (CH₃) |
| 1-Acetylpiperidine | CDCl₃ | 46.8, 41.5 | 25.5, 24.5 | 26.5 | 169.2 | 21.4 |
| 4-Aminopiperidine | CDCl₃ | 46.5 | 35.5 | 51.0 | - | - |
| Predicted this compound | CDCl₃ | ~45-47 | ~34-36 | ~50-52 | ~169-171 | ~21-22 |
Note: Predicted values are estimations based on the analysis of related structures and are intended as a guide for spectral interpretation.
Experimental Protocols
A general protocol for the NMR characterization of piperidine derivatives is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
Visualization of Key Structures and Workflows
The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its NMR characterization.
Caption: Chemical Structure of this compound.
Unveiling the Fragmentation Fingerprints: A Comparative Mass Spectrometry Analysis of 1-Acetyl-4-aminopiperidine
For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry serves as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the mass spectrometric behavior of 1-Acetyl-4-aminopiperidine, a substituted piperidine derivative, against its simpler analogue, 4-aminopiperidine. By examining their fragmentation pathways, we can discern the influence of the N-acetyl group on the molecule's stability and cleavage patterns, offering valuable insights for structural identification and characterization.
Performance Comparison: this compound vs. 4-aminopiperidine
The introduction of an acetyl group to the piperidine nitrogen significantly alters the fragmentation cascade. Below is a summary of the expected and observed fragmentation behavior of this compound compared to 4-aminopiperidine under mass spectrometry, primarily focusing on Electron Ionization (EI) principles.
| Feature | This compound | 4-aminopiperidine (Alternative) | Analysis |
| Molecular Ion (M+) | Expected at m/z 142. Relatively less stable due to the amide linkage. | Expected at m/z 100. More prominent due to the simpler structure. | The acetyl group provides an additional site for fragmentation, potentially leading to a less abundant molecular ion peak for this compound. |
| Key Fragmentation Pathways | 1. Loss of the acetyl group (CH3CO•, 43 Da) to form a fragment at m/z 99. 2. Alpha-cleavage adjacent to the ring nitrogen, leading to the loss of CH2=NH (29 Da) from the m/z 99 ion. 3. Ring opening and subsequent fragmentation of the piperidine ring. | 1. Alpha-cleavage with loss of a hydrogen radical to form an iminium ion at m/z 99. 2. Loss of the amino group (NH2•, 16 Da) to yield a fragment at m/z 84. 3. Ring fragmentation. | The N-acetyl group in this compound directs the initial fragmentation towards the loss of the acetyl radical, a pathway not available to 4-aminopiperidine. Alpha-cleavage is a common pathway for both, but the resulting fragments differ in their m/z values and relative abundances. |
| Characteristic Fragments | m/z 99 (M - 43), m/z 70, m/z 56, m/z 43 (acetyl cation) | m/z 99 (M - 1), m/z 84 (M - 16), m/z 70, m/z 56 | The presence of a strong peak at m/z 43 is highly indicative of the acetyl group in this compound. The base peak for 4-aminopiperidine is often the m/z 99 fragment resulting from the stabilization of the positive charge on the nitrogen. |
Experimental Protocols
To ensure a rigorous and reproducible comparison, standardized experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) are provided below. These protocols are adaptable for the analysis of both this compound and 4-aminopiperidine.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
For less volatile derivatives or when higher sensitivity is required, LC-MS/MS is a suitable alternative.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Analysis Mode: Product ion scan of the protonated molecules ([M+H]+).
-
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for this compound and 4-aminopiperidine.
Caption: Proposed fragmentation of this compound.
Caption: Proposed fragmentation of 4-aminopiperidine.
References
Comparative Guide to the Structure-Activity Relationship of 4-Aminopiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine scaffold is a versatile privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopiperidine analogs, focusing on their performance as antifungal agents, N-type calcium channel blockers, anti-HIV agents, hepatitis C virus (HCV) assembly inhibitors, dipeptidyl peptidase-4 (DPP4) inhibitors, and kinase inhibitors. The information is presented to facilitate drug discovery and development efforts by providing a clear comparison of chemical modifications and their impact on biological activity, supported by experimental data and detailed protocols.
Antifungal Activity
4-Aminopiperidine derivatives have emerged as a promising class of antifungal agents, primarily targeting ergosterol biosynthesis.[1] The key structural features influencing their activity are the substituents on the piperidine nitrogen (N1) and the 4-amino group.
Data Presentation: SAR of Antifungal 4-Aminopiperidine Analogs
| Compound ID | N1-Substituent | 4-Amino Substituent | Antifungal Activity (MIC in µg/mL) vs. Candida spp. | Antifungal Activity (MIC in µg/mL) vs. Aspergillus spp. | Reference |
| 2b | Benzyl | n-Dodecyl | 1–4 | 1–8 | [2] |
| 3b | Phenethyl | n-Dodecyl | 1–4 | 1–8 | [2] |
| Amorolfine | - | - | Significantly higher MICs | No complete inhibition at tested concentrations | [2] |
Key SAR Insights:
-
A long alkyl chain, such as n-dodecyl, at the 4-amino position is crucial for potent antifungal activity.[2]
-
Aromatic substituents like benzyl or phenethyl on the piperidine nitrogen enhance the antifungal potency.[2]
-
Compounds 2b and 3b demonstrate significantly lower MIC values against both Candida and Aspergillus species compared to the established antifungal agent amorolfine, and exhibit fungicidal activity.[2]
Experimental Protocol: Antifungal Susceptibility Testing (Microbroth Dilution)
This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Test compounds (4-aminopiperidine analogs)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then diluted in RPMI-1640 medium to the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in the microtiter plates using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing medium only (sterility control) and medium with the fungal inoculum (growth control) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For yeasts, this is often an 80% or 90% reduction in turbidity, while for molds, it is typically 100% inhibition (MIC₉₀ or MIC₁₀₀).[2]
Diagram: Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for the microbroth dilution antifungal susceptibility assay.
N-type Calcium Channel Blockade
4-Aminopiperidine derivatives have been investigated as blockers of N-type calcium channels, which are implicated in pain signaling. Modifications at both nitrogen atoms of the 4-aminopiperidine scaffold are critical for activity.
Data Presentation: SAR of 4-Aminopiperidine N-type Calcium Channel Blockers
| Compound ID | N1-Substituent | 4-Amino Substituent | N-type Ca²⁺ Channel Inhibition (IC₅₀ in µM) | Analgesic Activity (Mouse Hot-Plate Test) | Reference |
| 3 | 4,4-bis(4-fluorophenyl)butanoyl | H | Potent | Active | [3] |
| 18 | 3,3-diphenylpropyl | 3,3-diphenylpropanoyl | Potent | Active | [3] |
| C101 | 4-fluorobenzyl | (2-ethylbutyl) | 2.2 | - | [4] |
Key SAR Insights:
-
Decoration of both nitrogen atoms with alkyl or acyl moieties containing structural motifs found in known N-type calcium channel antagonists (e.g., verapamil, flunarizine) leads to active compounds.[3]
-
Compounds 3 and 18 show potent antagonism of N-type calcium channels and significant analgesic effects in animal models of pain.[3]
-
Compound C101 demonstrates selective blockade of N-type calcium channels with an IC₅₀ of 2.2 µM.[4]
Experimental Protocol: In Vitro N-type Calcium Channel Assay
This protocol describes a method to evaluate the inhibitory effect of compounds on N-type calcium channels expressed in a cell line.
Objective: To determine the IC₅₀ of test compounds for the inhibition of N-type calcium channels.
Materials:
-
PC12 rat pheochromocytoma cell line (or other cell line expressing N-type calcium channels)
-
Culture medium and supplements
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
High potassium buffer (to induce depolarization)
-
Test compounds
-
Fluorometric imaging plate reader
Procedure:
-
Cell Culture and Loading: PC12 cells are cultured to confluence and then loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are incubated with various concentrations of the test compounds.
-
Depolarization and Measurement: The cells are stimulated with a high potassium buffer to open voltage-gated calcium channels. The resulting increase in intracellular calcium is measured by monitoring the fluorescence of the indicator dye.
-
Data Analysis: The inhibition of the calcium influx by the test compounds is calculated relative to control cells (no compound). The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.
Anti-HIV Activity
Derivatives of 4-aminopiperidine have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. These compounds often incorporate pharmacophoric elements from known NNRTIs.
Data Presentation: SAR of 4-Aminopiperidine Anti-HIV NNRTIs
| Compound ID | Core Structure Modification | Anti-HIV-1 Activity (EC₅₀ in nM) vs. Wild-Type | Activity Against Resistant Strains | Reference |
| 5k | N-benzyl piperidine-linked aminopyrimidine | Potent (single-digit nM) | Retains potency against K103N/Y181C and Y188L mutants | [5] |
| 5a1 | Quinazoline-based | 1.62 | - | [6] |
Key SAR Insights:
-
Fusing pharmacophore templates of existing NNRTIs, such as etravirine, with a 4-aminopiperidine linker can lead to highly potent compounds.[7]
-
N-benzyl substitution on the piperidine ring is a key feature for broad activity against resistant HIV-1 strains.[5]
-
The quinazoline-based analog 5a1 shows potent anti-HIV-1 activity in the low nanomolar range.[6]
Experimental Protocol: Anti-HIV Assay in MT-4 Cells
This is a cell-based assay to evaluate the efficacy of compounds in inhibiting HIV-1 replication.
Objective: To determine the EC₅₀ of test compounds against HIV-1 in a human T-cell line.
Materials:
-
MT-4 human T-cell leukemia cell line
-
HIV-1 viral stock
-
Culture medium
-
Test compounds
-
96-well plates
-
MTT reagent (for cell viability) or p24 antigen ELISA kit (for viral replication)
-
Plate reader
Procedure:
-
Cell Seeding: MT-4 cells are seeded into 96-well plates.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Infection: The cells are infected with a predetermined amount of HIV-1.
-
Incubation: The plates are incubated at 37°C for 4-5 days.
-
Endpoint Measurement:
-
MTT Assay: The viability of the cells is measured. In the presence of an effective antiviral, the cells are protected from the cytopathic effect of the virus.
-
p24 Antigen ELISA: The amount of p24 viral antigen in the culture supernatant is quantified as a direct measure of viral replication.
-
-
Data Analysis: The EC₅₀ is calculated as the compound concentration that inhibits viral replication by 50%.
Anti-HCV Activity
4-Aminopiperidine derivatives have been identified as inhibitors of hepatitis C virus (HCV) assembly, a later stage in the viral life cycle.
Data Presentation: SAR of 4-Aminopiperidine HCV Assembly Inhibitors
| Compound ID | Key Structural Features | Anti-HCV Activity (EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) | Reference |
| 1 | Initial screening hit | 2.57 | >20 | [8] |
| 2 | Initial screening hit | 2.09 | >20 | [8] |
| Optimized Analogs | Modifications to linker and phenyl rings | Improved potency | Reduced toxicity | [9] |
Key SAR Insights:
-
The 4-aminopiperidine scaffold is a valid starting point for developing HCV assembly inhibitors.[8]
-
Systematic SAR studies on the linker region and the phenyl ring substituents have led to the identification of derivatives with increased potency and reduced cytotoxicity.[9]
-
These compounds act synergistically with other approved anti-HCV drugs that target different stages of the viral life cycle.[8]
Experimental Protocol: HCV Replicon Assay
This cell-based assay is used to measure the inhibition of HCV RNA replication.
Objective: To determine the EC₅₀ of test compounds against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (often expressing a reporter gene like luciferase)
-
Culture medium
-
Test compounds
-
Luciferase assay reagent (if applicable)
-
Luminometer or other appropriate plate reader
Procedure:
-
Cell Seeding: Huh-7 replicon cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for 48-72 hours.
-
Quantification of Replication: HCV replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity) or by quantifying viral RNA using RT-qPCR.
-
Data Analysis: The EC₅₀ is calculated as the compound concentration that reduces HCV replication by 50%.
DPP4 Inhibition for Diabetes
4-Aminopiperidine-based compounds have been designed as inhibitors of dipeptidyl peptidase-4 (DPP4), a therapeutic target for type 2 diabetes.
Data Presentation: SAR of 4-Aminopiperidine DPP4 Inhibitors
Experimental Protocol: DPP4 Inhibitor Screening Assay
This is a fluorometric assay to measure the inhibition of DPP4 enzyme activity.
Objective: To determine the IC₅₀ of test compounds for DPP4 inhibition.
Materials:
-
Recombinant human DPP4 enzyme
-
Fluorogenic DPP4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer
-
Test compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, the DPP4 enzyme is pre-incubated with various concentrations of the test compounds.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at 37°C.
-
Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate is measured over time.
-
Data Analysis: The rate of the reaction is calculated, and the percent inhibition for each compound concentration is determined. The IC₅₀ value is obtained by plotting the percent inhibition against the compound concentration.
Kinase Inhibition
The 4-aminopiperidine scaffold has been incorporated into inhibitors of various kinases, including p38 MAP kinase and Akt (Protein Kinase B), which are involved in inflammation and cancer signaling pathways.
Data Presentation: SAR of 4-Aminopiperidine Kinase Inhibitors
p38 MAP Kinase Inhibitors
| Compound ID | Core Heterocycle | 4-Aminopiperidine Substitution | p38 Kinase Inhibition (IC₅₀ in nM) | Reference |
| 5 | Naphthyridinone | 4-aminopentamethylpiperidine | Highly potent | [10] |
Akt (PKB) Inhibitors
| Compound ID | Core Heterocycle | 4-Aminopiperidine Substitution | Akt1 Inhibition (IC₅₀ in nM) | PKA Inhibition (IC₅₀ in nM) | Selectivity (PKA/Akt1) | Reference |
| 21 | 7H-pyrrolo[2,3-d]pyrimidine | 4-amino-4-carboxamide | Potent | Less potent | ~14-fold | [11] |
| AZD5363 | 7H-pyrrolo[2,3-d]pyrimidine | 4-amino-4-carboxamide | 3 (Akt1), 8 (Akt2), 8 (Akt3) | - | - | [12] |
Key SAR Insights:
-
p38 Inhibitors: C7-substitution of naphthyridinones, quinolinones, and dihydroquinazolinones with 4-aminopiperidine moieties leads to potent p38 MAP kinase inhibitors. The 4-aminopentamethylpiperidine group in compound 5 confers excellent inhibitory potency and good oral bioavailability.[10]
-
Akt Inhibitors: The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold provides potent and selective ATP-competitive inhibitors of Akt. Variation of the carboxamide substituent is a key area for SAR optimization.[11] AZD5363 is a clinical candidate from this series.[12]
Experimental Protocol: In Vitro Kinase Assay (Generic)
This is a general protocol for measuring the inhibition of a specific kinase.
Objective: To determine the IC₅₀ of test compounds against a target kinase.
Materials:
-
Recombinant active kinase (e.g., p38α, Akt1)
-
Specific peptide or protein substrate for the kinase
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a luminescence-based assay)
-
Kinase assay buffer
-
Test compounds
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or luminescence-based ADP detection)
Procedure:
-
Reaction Setup: The kinase, substrate, and various concentrations of the test compound are combined in the kinase assay buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The IC₅₀ value is determined by plotting the percent inhibition of kinase activity against the compound concentration.
Diagram: p38 MAPK Signaling Pathway
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 1-Acetyl-4-aminopiperidine Derivatives as Dipeptidyl Peptidase-4 Inhibitors: A Comparative Analysis
For Immediate Release
In the competitive landscape of type 2 diabetes therapeutics, a new class of compounds derived from a 1-Acetyl-4-aminopiperidine scaffold is demonstrating significant promise as potent Dipeptidyl Peptidase-4 (DPP4) inhibitors. This guide provides a detailed comparison of the efficacy of these emerging compounds against established DPP4 inhibitors, supported by experimental data, protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
Novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives, which can be synthesized from a this compound core, have been identified as potent and competitive inhibitors of DPP4. The lead compound in this series, compound 9i, exhibits promising inhibitory activity, positioning it as a viable candidate for further development. This guide will delve into the quantitative comparison of compound 9i's efficacy with that of market-leading DPP4 inhibitors such as Sitagliptin, Vildagliptin, Linagliptin, and Alogliptin. We will explore the underlying mechanism of action, present detailed experimental protocols for assessing DPP4 inhibition, and provide visual representations of the key biological pathways and experimental workflows.
Comparative Efficacy of DPP4 Inhibitors
The inhibitory potential of the novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative, compound 9i, was evaluated against several established DPP4 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by half.
| Inhibitor Class | Compound | Target | IC50 (nM) | Reference |
| This compound Derivative | Compound 9i | DPP4 | 9250 ± 570 | [1] |
| Established DPP4 Inhibitors | Sitagliptin | DPP4 | 19 | |
| Vildagliptin | DPP4 | 62 | [2] | |
| Linagliptin | DPP4 | 1 | [2] | |
| Alogliptin | DPP4 | 24 | [2] | |
| Saxagliptin | DPP4 | 50 | [2] |
Clinical Efficacy of Established DPP4 Inhibitors (HbA1c Reduction)
| Inhibitor | Monotherapy HbA1c Reduction (%) | Add-on to Metformin HbA1c Reduction (%) | Reference |
| Sitagliptin | ~0.7 | - | [3] |
| Alogliptin | -0.58 | -0.69 | [4] |
| Linagliptin | 0.6 - 0.8 | - | [5] |
| Vildagliptin | - | - | Data not specified in provided snippets |
Mechanism of Action: The DPP4 Signaling Pathway
DPP4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP4, these compounds increase the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion, reducing glucagon levels, and ultimately lowering blood glucose.[3][6][7]
Caption: DPP4 inhibitors block the degradation of incretin hormones, enhancing insulin and suppressing glucagon secretion.
Experimental Protocols
The following protocols are representative of the methods used to determine the in vitro efficacy of DPP4 inhibitors.
DPP4 Inhibitor Screening Assay (Fluorescence-based)
This protocol is based on the principles of commercially available kits such as the Sigma-Aldrich MAK203 DPP4 Inhibitor Screening Kit.[1][8][9]
a. Principle: The assay measures the activity of DPP4 by the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, to release the fluorescent product, 7-Amino-4-Methyl Coumarin (AMC). The fluorescence intensity is proportional to the DPP4 activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal.[8]
b. Materials:
-
DPP4 Assay Buffer
-
DPP4 Enzyme
-
DPP4 Substrate (H-Gly-Pro-AMC)
-
DPP4 Inhibitor (e.g., Sitagliptin as a positive control)
-
Test compounds (this compound derivatives)
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
c. Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP4 enzyme, substrate, and test compounds in DPP4 Assay Buffer.
-
Assay Setup:
-
Sample Wells: Add DPP4 enzyme and the test compound at various concentrations.
-
Enzyme Control Wells (100% activity): Add DPP4 enzyme and assay buffer (without inhibitor).
-
Blank Wells (Background): Add assay buffer only.
-
Inhibitor Control Wells: Add DPP4 enzyme and a known inhibitor (e.g., Sitagliptin).
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add the DPP4 substrate to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically for 15-30 minutes at 37°C, with readings taken every minute.[8]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for determining the inhibitory potency of test compounds against the DPP4 enzyme.
Conclusion
The emergence of this compound derived compounds, particularly the 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil series, represents an exciting development in the search for novel DPP4 inhibitors. While the lead compound 9i currently exhibits a higher IC50 value compared to established drugs, its novel scaffold presents a valuable starting point for further optimization to enhance potency. The detailed experimental protocols and comparative data provided in this guide offer a robust framework for researchers to evaluate and advance this promising new class of antidiabetic agents. Continued structure-activity relationship studies are warranted to unlock the full therapeutic potential of these compounds in the management of type 2 diabetes.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 3. abcam.cn [abcam.cn]
- 4. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. DPP4抑制剂筛选试剂盒 Sufficient for 100 Fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 7. DPP4 Inhibitor Screening Kit ยี่ห้อ Sigma [npchem.co.th]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Validating the Mechanism of Action for Novel 4-Aminopiperidine Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine scaffold is a versatile pharmacophore that has given rise to a diverse range of novel drug candidates targeting distinct mechanisms of action. This guide provides a comparative analysis of three classes of these drugs, focusing on their validation as N-type calcium channel blockers for pain, positive allosteric modulators of AMPA receptors for cognitive enhancement, and CCR5 antagonists for HIV-1 entry inhibition. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the relevant signaling pathways and workflows.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo data for representative 4-aminopiperidine derivatives compared to established drugs.
Table 1: N-Type Calcium Channel Blockers for Analgesia
| Compound | In Vitro Assay (IC₅₀) | In Vivo Assay (Hot-Plate Test) | Comparator | Comparator In Vitro (IC₅₀) | Comparator In Vivo |
| Compound 18 | 2.2 µM (N-type channels, Xenopus oocytes)[1] | Significant increase in latency at 10 mg/kg[2][3] | Ziconotide | ~10 pM (N-type channels)[4] | Potent antinociceptive effects via intrathecal administration[5][6] |
| C101 | 2.2 µM (N-type channels, Xenopus oocytes)[1] | Not available | Ziconotide | ~10 pM (N-type channels)[4] | Potent antinociceptive effects via intrathecal administration[5][6] |
Table 2: AMPA Receptor Positive Allosteric Modulators for Cognitive Enhancement
| Compound | In Vivo Assay (Passive Avoidance Test) | Comparator | Comparator In Vivo |
| Compound 9 | Active at 0.01 mg/kg (i.p.)[7] | Piracetam | Improves learning and memory in animal models[[“]][9] |
| Aniracetam | Enhances cognitive performance in animal models | Piracetam | Improves learning and memory in animal models[[“]][9] |
Table 3: CCR5 Antagonists for HIV-1 Entry Inhibition
| Compound | In Vitro Assay (IC₅₀) | Comparator | Comparator In Vitro (IC₅₀) |
| Sch-350634 | Potent anti-HIV-1 activity | Maraviroc | 1.13 nM (R5-tropic HIV-2)[10] |
| Vicriviroc | Potent viral inhibition | Maraviroc | 1.13 nM (R5-tropic HIV-2)[10] |
| Aplaviroc | Potent antiviral activity | Maraviroc | 1.13 nM (R5-tropic HIV-2)[10] |
| INCB9471 | Not available | Maraviroc | 1.13 nM (R5-tropic HIV-2)[10] |
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of 4-aminopiperidine derivatives stem from their distinct molecular targets and subsequent modulation of signaling cascades.
N-Type Calcium Channel Blockade in Analgesia
Novel 4-aminopiperidine-based analgesics function by blocking N-type (Cav2.2) voltage-gated calcium channels, which are predominantly located on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. Blockade of these channels inhibits the influx of calcium ions, which is a critical step for the release of pronociceptive neurotransmitters such as glutamate and substance P. This reduction in neurotransmitter release dampens the transmission of pain signals to the brain.
Mechanism of N-Type Calcium Channel Blockers in Pain.
Positive Allosteric Modulation of AMPA Receptors in Cognition
Certain 4-aminopiperidine derivatives enhance cognitive function by acting as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7] These receptors are critical for fast excitatory synaptic transmission in the brain. By binding to an allosteric site on the AMPA receptor, these drugs prolong the time the ion channel remains open in response to glutamate binding.[11] This enhances the influx of sodium and calcium ions, leading to a stronger and more sustained excitatory postsynaptic potential, which is a cellular mechanism thought to underlie learning and memory.[11][12]
Positive Allosteric Modulation of AMPA Receptors.
CCR5 Antagonism for HIV-1 Entry Inhibition
A third class of 4-aminopiperidine derivatives acts as antagonists of the C-C chemokine receptor type 5 (CCR5). This receptor is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, such as T-lymphocytes and macrophages. By binding to the CCR5 receptor, these drugs induce a conformational change that prevents the viral envelope protein gp120 from interacting with it, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.
Mechanism of CCR5 Antagonists in HIV-1 Entry Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Hot-Plate Test for Analgesia
This method assesses the central analgesic activity of a compound by measuring the latency of a mouse to react to a thermal stimulus.
Workflow:
References
- 1. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. idosi.org [idosi.org]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 1-Acetyl-4-aminopiperidine Derivatives: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 1-acetyl-4-aminopiperidine scaffold is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. Derivatives of this core structure have demonstrated significant potential in treating a diverse range of conditions, from neurodegenerative diseases to viral infections and metabolic disorders. This guide provides a comparative analysis of the in vitro and in vivo activities of various this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
I. Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases
A significant area of investigation for 4-aminopiperidine derivatives has been their potential as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease and other dementias. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
Comparative In Vitro Activity of AChE Inhibitors:
| Compound | Target | IC₅₀ (nM) | Selectivity (AChE vs. BuChE) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase | 0.56 | 18,000-fold | [1] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020, Donepezil) | Acetylcholinesterase | 5.7 | 1250-fold | [2] |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y) | Acetylcholinesterase | 120 | Not Specified | [3] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The anti-AChE activity of the compounds is typically evaluated using a modification of the Ellman's method.
-
Enzyme Source: Acetylcholinesterase from electric eel or homogenized rat striatum.[3]
-
Substrate: Acetylthiocholine iodide.
-
Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiocholine to produce a colored product.
-
Procedure:
-
The test compound, AChE, and DTNB are pre-incubated in a phosphate buffer (pH 8.0).
-
The reaction is initiated by the addition of acetylthiocholine iodide.
-
The rate of the reaction is monitored by measuring the change in absorbance at 412 nm.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.
-
In Vivo Efficacy of AChE Inhibitors:
Compound 21, at a dose of 3 mg/kg, demonstrated a significant increase in acetylcholine levels in the cerebral cortex and hippocampus of rats.[1] Similarly, compound 13e (Donepezil) showed a longer duration of action than physostigmine at a 5 mg/kg oral dose and also increased acetylcholine content in the rat cerebral cortex.[2]
Experimental Protocol: In Vivo Measurement of Acetylcholine Levels
-
Animal Model: Male Wistar rats.
-
Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
Tissue Collection: At a specified time after drug administration, the animals are sacrificed, and the cerebral cortex and hippocampus are dissected.
-
Acetylcholine Measurement: Acetylcholine levels in the brain tissue are quantified using methods such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Inhibition of AChE by this compound derivatives increases acetylcholine levels in the synaptic cleft.
II. Cognition Enhancing Effects
Certain 4-aminopiperidine derivatives have been investigated for their nootropic or cognition-enhancing properties, which could be beneficial in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.
In Vivo Cognition Enhancement:
| Compound | Animal Model | Test | Active Dose | Reference |
| Compound 9 | Mouse | Passive Avoidance Test | 0.01 mg/kg (i.p.) | [4] |
Experimental Protocol: Mouse Passive Avoidance Test
This test assesses learning and memory in rodents.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Training: A mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: After a set period (e.g., 24 hours), the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. An increased latency indicates memory of the aversive stimulus.
-
Drug Administration: The test compound is administered before the training or testing session to evaluate its effect on memory acquisition or retrieval.
III. Antifungal Activity
A novel class of 4-aminopiperidines has been explored as antifungal agents, targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Comparative In Vitro Antifungal Activity:
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Not specified, but identified as a promising candidate | [5] |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Not specified, but identified as a promising candidate | [5] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using a standardized microbroth dilution assay.
-
Fungal Strains: Clinically relevant fungal isolates such as Candida and Aspergillus species.
-
Culture Medium: RPMI 1640 medium.
-
Procedure:
-
Serial dilutions of the test compounds are prepared in a microtiter plate.
-
A standardized inoculum of the fungal suspension is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Analysis of the sterol patterns after incubation with the 4-aminopiperidine derivatives suggests that they inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[5]
Logical Relationship: Antifungal Drug Action
Caption: The proposed mechanism of antifungal action for 4-aminopiperidine derivatives.
IV. Anticancer Activity
Recent studies have explored this compound derivatives as potential anticancer agents, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines.
In Vitro Anticancer Activity:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5h (a 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivative) | SW480 (colorectal cancer) | 15.70 ± 0.28 | [6] |
| MCF-7 (breast cancer) | 16.50 ± 4.90 | [6] | |
| Compound 7a (a substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine) | Various cancer cell lines | 0.029-0.147 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, SW480).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
-
In Vivo Antitumor Efficacy:
Compound 7a significantly inhibited tumor growth in HepG2 xenograft models in mice without causing significant loss of body weight, suggesting a favorable in vivo safety profile.[7]
Experimental Workflow: In Vivo Xenograft Model
Caption: A typical workflow for evaluating the in vivo antitumor efficacy of a test compound using a xenograft model.
V. Other Therapeutic Applications
Derivatives of 4-aminopiperidine have also been investigated for a variety of other therapeutic applications, highlighting the versatility of this chemical scaffold.
-
FXR Partial Agonists: Compound V15, a 1-(4-aminophenylacetyl)piperidine derivative, is a potent and selective Farnesoid X receptor (FXR) partial agonist with an EC₅₀ of 0.67 nM. It has shown promise in ameliorating metabolic dysfunction-associated steatohepatitis (MASH) in mice.[8]
-
CCR5 Antagonists: 4-Substituted-4-aminopiperidine derivatives have been synthesized as potent CCR5 antagonists, which are of interest as HIV-1 entry inhibitors.[9]
-
Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold has been identified as an inhibitor of the assembly and release of infectious HCV particles.[10]
-
N-type Calcium Channel Blockers: Certain 4-aminopiperidine derivatives have been developed as N-type calcium channel blockers, showing potent analgesic activity in models of pain and neuropathic pain.[11]
-
DPP-4 Inhibitors: A series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives have been designed and synthesized as dipeptidyl peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes. Compound 9i showed promising activity with an IC₅₀ of 9.25 µM.[12][13]
This comparative guide underscores the broad therapeutic potential of this compound derivatives. The provided data and experimental protocols offer a valuable resource for researchers working on the design and development of novel therapeutics based on this versatile scaffold. Further optimization of these derivatives holds the promise of delivering new and effective treatments for a wide range of diseases.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyridazines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different acetylating agents for 4-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
The N-acetylation of 4-aminopiperidine is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The choice of acetylating agent can significantly impact reaction efficiency, product purity, and overall process viability. This guide provides a comparative analysis of various acetylating agents for the selective N-acetylation of the primary amino group of 4-aminopiperidine, supported by experimental data and detailed protocols.
Performance Comparison of Acetylating Agents
The selection of an appropriate acetylating agent is a balance between reactivity, selectivity, cost, and ease of handling. Below is a summary of common acetylating agents and their performance in the N-acetylation of 4-aminopiperidine.
| Acetylating Agent | Typical Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Acetic Anhydride | 85-95 | >98 | 1-3 hours | High reactivity, readily available, cost-effective. | Can lead to di-acetylation if not controlled; exothermic reaction. |
| Acetyl Chloride | 90-98 | >98 | 0.5-2 hours | Very high reactivity, often faster than acetic anhydride. | Highly corrosive and moisture-sensitive; generates corrosive HCl gas. |
| Ketene (in situ) | >90 | High | 1-2 hours | High reactivity and atom economy; byproduct is inert CO2. | Requires specialized equipment for in situ generation; ketene is toxic. |
| Ethyl Acetate | 60-80 | >95 | 12-24 hours | Mild and selective; environmentally benign solvent and reagent. | Slower reaction rates requiring longer reaction times or catalysts. |
| Vinyl Acetate | 70-85 | >95 | 4-8 hours | Milder than anhydrides/halides; byproduct (acetaldehyde) is volatile. | Requires a catalyst (e.g., a lipase or a transition metal). |
Experimental Protocols
Detailed methodologies for the N-acetylation of 4-aminopiperidine using selected acetylating agents are provided below.
Protocol 1: Acetylation using Acetic Anhydride
This protocol describes a standard procedure for the selective N-acetylation of 4-aminopiperidine using acetic anhydride.
Materials:
-
4-Aminopiperidine
-
Acetic Anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain 4-acetamidopiperidine.
Protocol 2: Acetylation using Acetyl Chloride
This protocol details the N-acetylation of 4-aminopiperidine using the highly reactive acetyl chloride.
Materials:
-
4-Aminopiperidine
-
Acetyl Chloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flame-dried)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-aminopiperidine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to afford the crude product.
-
Purify by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the N-acetylation of 4-aminopiperidine.
Caption: Generalized reaction pathway for the N-acetylation of 4-aminopiperidine.
Selectivity Considerations
A key challenge in the acetylation of 4-aminopiperidine is achieving chemoselectivity for the primary amine over the secondary amine within the piperidine ring. The primary amine is generally more nucleophilic and less sterically hindered, favoring its reaction. However, with highly reactive acetylating agents like acetyl chloride and acetic anhydride, over-acetylation to form the di-acetylated product can occur if the reaction conditions (e.g., stoichiometry, temperature, and reaction time) are not carefully controlled. Milder acetylating agents such as ethyl acetate or vinyl acetate offer higher selectivity but at the cost of longer reaction times. The use of a slight excess of the amine substrate or careful, slow addition of the acetylating agent at low temperatures can help to minimize the formation of the di-acetylated byproduct.
A Comparative Guide to the Synthesis of 4-Aminopiperidine: Established Protocols vs. Novel Approaches
For researchers, scientists, and drug development professionals, the efficient and robust synthesis of key building blocks is paramount. 4-Aminopiperidine, a crucial scaffold in numerous pharmaceuticals, is a prime example of a molecule with diverse synthetic routes. This guide provides an objective comparison of established and novel methods for its synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
This guide will delve into a comparative analysis of traditional and contemporary methods for the synthesis of 4-aminopiperidine and its derivatives. Established protocols such as reductive amination of 4-piperidone precursors and the Hofmann rearrangement of 4-piperidinecarboxamides will be benchmarked against newer, more innovative approaches including enzymatic transamination and palladium-catalyzed Buchwald-Hartwig amination. The comparison will focus on key metrics such as chemical yield, reaction conditions, scalability, and stereoselectivity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for established and novel synthesis methods for 4-aminopiperidine and its derivatives, providing a clear comparison of their key performance indicators.
Table 1: Established Synthesis Methods for 4-Aminopiperidine Derivatives
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Reductive Amination | N-Boc-4-piperidone | Ammonium acetate, Sodium cyanoborohydride | Methanol | Room Temp. | Not Specified | High | Not Specified | [1] |
| Reductive Amination | N-Benzyl-4-piperidone | Amine, Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 12 | 80-85 | >97 | |
| Catalytic Hydrogenation | Imine of N-benzyl-4-piperidone | Pd/C, H₂ | Methanol | 60 | 7 | 88.1 | 99.1 | [2] |
| Hofmann Rearrangement | 1-Boc-4-piperidinecarboxamide | Bromine, Sodium hydroxide | Not Specified | Reflux | Not Specified | High | High | [3] |
Table 2: Novel Synthesis Methods for 4-Aminopiperidine Derivatives
| Method | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio/ee (%) | Reference |
| Enzymatic Transamination | N-Boc-3-fluoro-4-oxopiperidine | Transaminase (ATA-3), PLP, Isopropylamine | DMSO/Borate Buffer | 45 | 24 | 66 | 15:1 dr, 96 ee | [4] |
| Curtius Rearrangement | N-Boc-4-carboxy-4-methylpiperidine | Not Specified | Not Specified | Not Specified | Not Specified | Excellent | Not Specified | [5] |
| Buchwald-Hartwig Amination | 4-Bromoanisole, Piperidine | (NHC)Pd(allyl)Cl catalyst, NaOtBu | Not Specified | Not Specified | < 1 | 93 | N/A | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
Established Method: Reductive Amination of N-Boc-4-piperidone
This protocol is a widely used method for the synthesis of N-Boc-4-aminopiperidine.[1]
Materials:
-
N-Boc-4-piperidone
-
Ammonium acetate or Ammonia
-
Sodium cyanoborohydride
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-Boc-4-piperidone in methanol in a round-bottom flask.
-
Add an amine source, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature.
-
Slowly add sodium cyanoborohydride to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction carefully, for example, by the addition of aqueous acid.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography to obtain N-Boc-4-aminopiperidine.
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA or HCl in dioxane) to yield 4-aminopiperidine.[1]
New Method: Enzymatic Dynamic Kinetic Asymmetric Transamination
This protocol describes a novel, stereoselective synthesis of a syn-3-fluoro-4-aminopiperidine derivative using a transaminase.[4]
Materials:
-
N-Boc-3-fluoro-4-oxopiperidine
-
Transaminase enzyme (e.g., ATA-3)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine
-
Borate buffer (0.2 M, pH 10.5)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware, temperature-controlled shaker/stirrer
Procedure:
-
Prepare a reaction vessel containing a solution of 0.2 M borate buffer (pH 10.5) and DMSO (20 vol).
-
To this solution, add the N-Boc-3-fluoro-4-oxopiperidine substrate.
-
Add the transaminase enzyme (1 mol%) and the cofactor PLP (1 g/L).
-
Add isopropylamine (1 M) as the amine donor.
-
Seal the vessel and incubate at 45°C with stirring or shaking for 24 hours.
-
To avoid reaction reversibility, continuously dose with the amine and remove the acetone byproduct, for instance, with a nitrogen sweep.
-
After 24 hours, stop the reaction and proceed with product extraction using a suitable organic solvent.
-
Purify the product by column chromatography to yield the syn-3-fluoro-4-aminopiperidine derivative.
Mandatory Visualization
The following diagrams illustrate the logical workflows of an established and a novel synthesis method for 4-aminopiperidine derivatives.
Caption: Comparative workflow of established vs. new synthesis.
The following diagram illustrates the key steps in the Buchwald-Hartwig amination, a powerful modern method for C-N bond formation.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminopiperidine|High-Purity Research Compound [benchchem.com]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 1-Acetyl-4-aminopiperidine: A Guide for Laboratory Professionals
The proper disposal of 1-Acetyl-4-aminopiperidine is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a chemical intermediate used in pharmaceutical research, it must be handled as hazardous waste unless explicitly determined otherwise by a qualified professional. This guide provides detailed procedures for its safe disposal.
Immediate Safety and Handling Precautions
| Personal Protective Equipment (PPE) and Storage | Specification/Requirement | Source |
| Eye Protection | Chemical safety goggles or face shield. | [1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | [1][2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, an apron or chemical-resistant suit is recommended. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | [2] |
| Storage of Waste | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][3] The waste container must be kept tightly closed and properly labeled. | [4][5][6][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[3] The following protocol outlines the necessary steps for its safe disposal as hazardous waste.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[6][8]
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[7] Incompatible chemicals can react dangerously.
-
Segregate by Hazard Class: Store the waste container with other flammable and toxic organic compounds, away from acids, bases, and oxidizers.[1][5]
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally suitable.[4][7] The original container, if in good condition, can be used.[7]
-
Ensure Container Integrity: The container must be in good condition, free from leaks, cracks, or rust.[5][7]
-
Keep Container Closed: The waste container must be kept closed at all times, except when adding waste.[5][7][8]
Step 3: Labeling
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[4][6]
-
Complete the Label Information: The label must include the following information[4]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
The approximate quantity or concentration of the waste.
-
The date of waste generation (the date the first waste was added).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The laboratory room number and building.
-
Relevant hazard pictograms (e.g., flammable, toxic, corrosive).
-
Step 4: Accumulation and Storage
-
Store in a Designated Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Monitor Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your SAA (typically 55 gallons) and the time limits for accumulation.[6]
Step 5: Disposal Request and Pickup
-
Submit a Pickup Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[4][6][7] This is often done through an online system or a specific form.
-
Do Not Transport: Do not transport the hazardous waste yourself outside of the laboratory. Trained EHS personnel will collect the waste from your designated accumulation area.[6]
Disposal of Empty Containers
An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or an organic solvent capable of removing the residue).[5][6]
-
Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected and disposed of accordingly.[5][6]
-
Deface Label: After triple-rinsing and air-drying, the original label on the container must be defaced or removed.[6]
-
Dispose of Container: The clean, de-labeled container can then be disposed of in the regular trash or recycled, depending on institutional policies.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. peptide.com [peptide.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pfw.edu [pfw.edu]
Personal protective equipment for handling 1-Acetyl-4-aminopiperidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Acetyl-4-aminopiperidine in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Chemical Identifier:
| Compound Name | CAS Number |
| This compound | 160357-94-8 |
| This compound HCl | 214147-48-5 |
While a comprehensive Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on hazard information for the compound and safety protocols for structurally similar chemicals, such as 4-Aminopiperidine.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data for this compound and related compounds, this substance should be handled with care. The following table summarizes the known and potential hazards and the required personal protective equipment.
Hazard Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H318 / H319 | Causes serious eye damage / irritation.[1][2] |
| H335 | May cause respiratory irritation.[1] |
| Potential for Corrosivity and Flammability | Based on similar aminopiperidine structures. |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or safety goggles. A face shield may be necessary for splash hazards.[3][4] |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[3][4] |
| Skin and Body Protection | Laboratory coat. Choose body protection according to the amount and concentration of the substance at the workplace.[3] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) if ventilation is inadequate or for spill response.[3] |
Operational and Handling Plan
Safe handling of this compound requires adherence to standard laboratory safety protocols and specific precautions due to its potential hazards.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Chemical:
-
After Handling:
Storage:
| Storage Condition | Recommendation |
| General Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and acid chlorides.[3][5] |
Emergency and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]
-
For large spills, contain the spill and follow institutional and local regulations for cleanup.
-
Do not allow the product to enter drains.[3]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
Disposal Plan:
-
Dispose of waste in accordance with federal, state, and local environmental control regulations.[3]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
-
Contaminated packaging should be treated as the chemical itself.
Workflow and Safety Relationships
The following diagrams illustrate the safe handling workflow and the logical relationships of the safety precautions.
Caption: A workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
